2-chloro-5,7-dimethylquinoline-3-carbaldehyde
Description
The exact mass of the compound 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-5,7-dimethylquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-7-3-8(2)10-5-9(6-15)12(13)14-11(10)4-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMGKYRNZAHUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)Cl)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355971 | |
| Record name | 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482639-32-7 | |
| Record name | 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 482639-32-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde, a valuable intermediate in medicinal chemistry and materials science. The primary synthetic route detailed herein is the Vilsmeier-Haack reaction, a robust and widely employed method for the formylation and cyclization of activated aromatic compounds.
Core Synthesis: The Vilsmeier-Haack Reaction
The synthesis of this compound is achieved through the Vilsmeier-Haack reaction of 3,5-dimethylacetanilide. This reaction involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3][4] The electron-rich 3,5-dimethylacetanilide then undergoes an electrophilic substitution with the Vilsmeier reagent, leading to a cyclization that forms the quinoline ring system, followed by formylation at the 3-position and chlorination at the 2-position.[5] The reaction is typically quenched with ice water, leading to the precipitation of the desired product.[6]
Physicochemical Properties
A summary of the key quantitative data for the final product, this compound, is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀ClNO | [7][8] |
| Molecular Weight | 219.67 g/mol | [7][8] |
| Melting Point | 139 - 140 °C | [9] |
| Appearance | Solid | [9] |
| Purity (Typical) | ≥95% | [9] |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for similar substituted quinolines.[6][10][11]
Materials:
-
3,5-Dimethylacetanilide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Deionized water
-
Ethyl acetate (for recrystallization)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Büchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
Procedure:
-
Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anhydrous N,N-dimethylformamide (DMF) (3.5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (7.0 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with Acetanilide: To the prepared Vilsmeier reagent, add 3,5-dimethylacetanilide (1.0 equivalent) portion-wise while maintaining the temperature at 0 °C.
-
Reaction Heating: After the addition of the acetanilide, remove the ice bath and heat the reaction mixture to 80-90 °C using a heating mantle. Maintain this temperature and continue stirring for 10-15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice with constant stirring.
-
An immediate precipitation of a solid should be observed. Continue stirring the mixture until all the ice has melted.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water.
-
The crude product can be purified by recrystallization from ethyl acetate to yield this compound as a solid.[6]
Synthetic Pathway Visualization
The logical flow of the synthesis of this compound via the Vilsmeier-Haack reaction is depicted in the following diagram.
Caption: Vilsmeier-Haack synthesis workflow.
References
- 1. jk-sci.com [jk-sci.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. scbt.com [scbt.com]
- 8. 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde AldrichCPR 482639-32-7 [sigmaaldrich.com]
- 9. 482639-32-7 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde AKSci 9151BA [aksci.com]
- 10. chemijournal.com [chemijournal.com]
- 11. 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
The Vilsmeier-Haack Route to 2-chloro-5,7-dimethylquinoline-3-carbaldehyde: A Mechanistic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the formation mechanism of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The synthesis is achieved via the Vilsmeier-Haack reaction, a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. This document outlines the intricate reaction mechanism, provides detailed experimental protocols, and presents relevant quantitative data for the synthesis of related compounds.
The Vilsmeier-Haack Reaction: Core Principles
The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, enabling the introduction of a formyl group (-CHO) onto a nucleophilic substrate. The reaction employs a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃)[1][2][3][4][5][6][7]. This electrophilic reagent then attacks an electron-rich aromatic or heteroaromatic compound, leading to formylation after hydrolysis[1][2][3][6].
In the context of quinoline synthesis, the Vilsmeier-Haack reaction can be ingeniously applied to substituted acetanilides. This approach not only achieves formylation but also facilitates the cyclization of the acetanilide to form the quinoline ring system, along with chlorination at the 2-position[8][9][10].
The Formation Mechanism of this compound
The formation of this compound from N-(3,5-dimethylphenyl)acetamide proceeds through a multi-step sequence initiated by the generation of the Vilsmeier reagent.
Step 1: Formation of the Vilsmeier Reagent
The reaction commences with the activation of DMF by POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium cation.
Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.
Step 2: Electrophilic Attack and Cyclization
The electron-rich aromatic ring of N-(3,5-dimethylphenyl)acetamide attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization, driven by the nucleophilic character of the acetamido group, to form a dihydroquinoline intermediate.
Step 3: Aromatization and Formylation
The dihydroquinoline intermediate then undergoes dehydration and subsequent attack by the Vilsmeier reagent at the electron-rich C3 position. A final hydrolysis step during the work-up quenches the iminium salt to yield the aldehyde. The hydroxyl group at the 2-position is concurrently replaced by a chlorine atom from the reaction medium (POCl₃).
Caption: Proposed reaction mechanism for the formation of the target compound.
Experimental Protocols
While a specific protocol for this compound is not explicitly detailed in the provided search results, a general and reliable procedure can be extrapolated from the synthesis of analogous 2-chloro-3-formylquinolines from substituted acetanilides[8][9][10].
General Synthesis of 2-chloro-3-formylquinolines
Materials:
-
Substituted Acetanilide (e.g., N-(3,5-dimethylphenyl)acetamide)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium carbonate or Sodium acetate solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
In a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath[1].
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, continue stirring for an additional 30-60 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent[1].
-
To this freshly prepared Vilsmeier reagent, add the substituted acetanilide portion-wise.
-
After the addition, the reaction mixture is typically heated to 60-90 °C and refluxed for several hours (4-17 hours, depending on the substrate)[8][9]. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring[1].
-
Neutralize the acidic mixture with a saturated aqueous solution of sodium carbonate or sodium acetate until a precipitate forms[1].
-
Filter the crude product, wash it thoroughly with water, and dry it.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethyl acetate, or by column chromatography on silica gel[1][11].
Caption: A generalized experimental workflow for the synthesis.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of various 6-substituted-2-chloroquinoline-3-carbaldehydes, which are structurally related to the target compound. This data provides a useful benchmark for expected yields and physical properties.
| Substituent at C6 | Yield (%) | Melting Point (°C) | Reference |
| H | 72 | 142-146 | [11] |
| OH | 66 | 125 | [11] |
| Cl | - | 174 | [11] |
| CH₃ | 86 | - | [10] |
Note: The melting point for the 6-methyl derivative was not reported in the cited source.
Conclusion
The Vilsmeier-Haack reaction provides an efficient and direct route for the synthesis of this compound from N-(3,5-dimethylphenyl)acetamide. The reaction proceeds through a well-established mechanism involving the formation of the Vilsmeier reagent, followed by electrophilic substitution, cyclization, and formylation. The provided experimental protocols and quantitative data for analogous compounds offer a solid foundation for researchers to successfully synthesize this and other valuable quinoline derivatives for applications in drug discovery and materials science. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. chemijournal.com [chemijournal.com]
- 9. chemijournal.com [chemijournal.com]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. ijsr.net [ijsr.net]
An In-depth Technical Guide to 2-chloro-5,7-dimethylquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde. This compound is a member of the quinoline family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.
Core Chemical Properties
This compound is a solid organic compound.[1] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 482639-32-7 | [1][2] |
| Molecular Formula | C₁₂H₁₀ClNO | [1][2] |
| Molecular Weight | 219.67 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 139 - 140 °C | [3] |
| InChI Key | DIMGKYRNZAHUIS-UHFFFAOYSA-N | [1] |
| SMILES | Cc1cc(C)c2cc(C=O)c(Cl)nc2c1 | [1] |
Synthesis
The primary method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[4] This reaction involves the formylation and cyclization of an appropriately substituted acetanilide using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4] For the synthesis of this compound, the logical starting material would be 3,5-dimethylacetanilide.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of structurally similar 2-chloroquinoline-3-carbaldehyde derivatives.[4]
Materials:
-
3,5-Dimethylacetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Water
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring to form the Vilsmeier reagent.
-
To this mixture, add 3,5-dimethylacetanilide portion-wise while maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture at 80-90 °C for 4-10 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[4]
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.
-
A precipitate of this compound will form. Collect the solid by vacuum filtration.
-
Wash the crude product thoroughly with cold water to remove any remaining DMF and inorganic salts.
-
Purify the product by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final product.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Chemical Reactivity
The chemical reactivity of this compound is characterized by the two reactive sites: the chlorine atom at the 2-position and the carbaldehyde group at the 3-position. This dual reactivity makes it a versatile building block for the synthesis of a wide array of fused heterocyclic systems.[3]
Reactions at the Aldehyde Group
The carbaldehyde group readily undergoes condensation reactions with various nucleophiles.
-
Schiff Base Formation: It can react with primary amines, anilines, and hydrazines to form the corresponding Schiff bases (imines) or hydrazones.[5] These reactions are often catalyzed by a small amount of acid.
Reactions Involving Both the Chloro and Aldehyde Groups
The proximity of the chloro and aldehyde groups allows for a variety of cyclization reactions to form fused ring systems.
-
Synthesis of Pyrazolo[3,4-b]quinolines: Reaction with hydrazine hydrate can lead to the formation of 1H-pyrazolo[3,4-b]quinolin-3-amine through initial condensation at the aldehyde group followed by nucleophilic displacement of the chlorine atom.[3]
-
Synthesis of Thieno[2,3-b]quinolines: Reaction with ethyl thioglycolate can yield substituted thieno[2,3-b]quinoline derivatives.
Nucleophilic Substitution of the Chlorine Atom
The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic substitution.
-
It can be displaced by various nucleophiles such as amines, thiols, and alkoxides to introduce a range of functional groups at this position.
Representative Reaction Scheme
Caption: Reactivity of this compound.
Potential Applications in Drug Development
Quinoline derivatives are known to exhibit a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry.[5] While specific biological studies on this compound are not widely reported, its structural features suggest potential for various therapeutic applications based on the activities of related compounds.
Potential areas of interest for this and related compounds include:
-
Anticancer: Many quinoline derivatives have shown potent anticancer activity.[5]
-
Antibacterial and Antifungal: The quinoline core is present in several antibacterial and antifungal agents.[5]
-
Anti-inflammatory: Certain quinoline compounds exhibit anti-inflammatory properties.[5]
-
Antimalarial: Quinoline-based drugs have historically been crucial in the treatment of malaria.[5]
The versatile reactivity of this compound allows for its use as a key intermediate in the synthesis of novel, more complex molecules for biological screening in these and other therapeutic areas.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
GHS Hazard Statements: H302 (Harmful if swallowed).[1]
-
Signal Word: Warning.[1]
-
It is classified as a combustible solid.[1]
Users should consult the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 482639-32-7 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde AKSci 9151BA [aksci.com]
- 4. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 2-chloro-5,7-dimethylquinoline-3-carbaldehyde. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents expected spectroscopic data based on the analysis of closely related analogs. Detailed experimental protocols for its synthesis via the Vilsmeier-Haack reaction are provided, alongside a structured presentation of its anticipated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers working with quinoline derivatives in fields such as medicinal chemistry and materials science.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and functional materials. The substituted 2-chloroquinoline-3-carbaldehyde framework is a versatile synthetic intermediate, allowing for further functionalization at the chloro, formyl, and aromatic ring positions. Specifically, this compound, with its defined substitution pattern, offers a unique platform for the development of novel molecular entities. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification and for monitoring its transformations in synthetic pathways.
Synthesis Protocol
The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction. This reaction facilitates the cyclization and formylation of an appropriately substituted acetanilide in a one-pot procedure.
Synthesis of the Precursor: N-(3,5-dimethylphenyl)acetamide
The requisite starting material is N-(3,5-dimethylphenyl)acetamide. It can be prepared by the acetylation of 3,5-dimethylaniline.
-
Procedure: To a stirred solution of 3,5-dimethylaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane, acetic anhydride (1.1 eq) is added dropwise at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried to yield N-(3,5-dimethylphenyl)acetamide.
Vilsmeier-Haack Cyclization to Yield this compound
The Vilsmeier-Haack reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is used to effect the cyclization and formylation of the acetanilide precursor.
-
Procedure: To a flask containing N,N-dimethylformamide (DMF) (3.0 eq) cooled to 0-5 °C, phosphorus oxychloride (POCl₃) (5.0 eq) is added dropwise with stirring. To this freshly prepared Vilsmeier reagent, N-(3,5-dimethylphenyl)acetamide (1.0 eq) is added portion-wise. The reaction mixture is then heated to 80-90 °C for 4-10 hours.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Spectroscopic Data
While specific experimental spectra for this compound are not widely published, the following tables summarize the expected spectroscopic data based on the analysis of closely related, structurally similar compounds such as 2-chloro-6-methylquinoline-3-carbaldehyde and 2-chloro-8-methylquinoline-3-carbaldehyde.[1][2][3]
¹H NMR Spectroscopy
Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CHO | 10.4 - 10.6 | s (singlet) | - |
| H-4 | 8.7 - 8.9 | s (singlet) | - |
| H-6 | 7.6 - 7.8 | s (singlet) | - |
| H-8 | 7.9 - 8.1 | s (singlet) | - |
| 5-CH₃ | 2.4 - 2.6 | s (singlet) | - |
| 7-CH₃ | 2.4 - 2.6 | s (singlet) | - |
Note: The aromatic protons H-6 and H-8 are expected to appear as singlets due to their isolation from other protons on the aromatic ring.
¹³C NMR Spectroscopy
Table 2: Expected ¹³C NMR Chemical Shifts (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (aldehyde) | 189 - 192 |
| C-2 (C-Cl) | 150 - 153 |
| C-3 (C-CHO) | 135 - 138 |
| C-4 | 145 - 148 |
| C-4a | 147 - 150 |
| C-5 | 138 - 141 |
| C-6 | 128 - 131 |
| C-7 | 139 - 142 |
| C-8 | 126 - 129 |
| C-8a | 127 - 130 |
| 5-CH₃ | 20 - 23 |
| 7-CH₃ | 20 - 23 |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aldehyde) | 2850 - 2820 and 2750 - 2720 | Medium, often two distinct peaks |
| C=O stretch (aldehyde) | 1710 - 1685 | Strong |
| C=C and C=N stretch (aromatic) | 1600 - 1450 | Medium to Strong |
| C-Cl stretch | 800 - 600 | Medium |
Mass Spectrometry
Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)
| Ion | Expected m/z | Description |
| [M]⁺ | 219/221 | Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| [M-H]⁺ | 218/220 | Loss of a hydrogen radical |
| [M-CHO]⁺ | 190/192 | Loss of the formyl group |
| [M-Cl]⁺ | 184 | Loss of a chlorine radical |
Visualization of Synthetic and Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Caption: Synthetic and characterization workflow for this compound.
References
The Multifaceted Biological Activities of Quinoline-3-Carbaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. Among these, quinoline-3-carbaldehyde and its derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of quinoline-3-carbaldehyde derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis of Quinoline-3-Carbaldehyde Derivatives
A versatile and widely employed method for the synthesis of the quinoline-3-carbaldehyde scaffold is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction typically involves the formylation of substituted acetanilides using the Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1] The reaction proceeds through an electrophilic substitution on the activated aromatic ring, followed by cyclization and subsequent hydrolysis to yield the desired 2-chloroquinoline-3-carbaldehyde derivative. This intermediate serves as a crucial synthon for further modifications to generate a diverse library of derivatives.[3]
Anticancer Activity
Quinoline-3-carbaldehyde derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[5][6][7] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.
Inhibition of Tyrosine Kinases and Signaling Pathways
Several quinoline derivatives function as inhibitors of receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9] By blocking the ATP-binding sites of these kinases, they can impede pro-survival signaling pathways like PI3K/AKT/mTOR and Ras/Raf/MEK.[8][9] This disruption of signaling cascades ultimately leads to the inhibition of cell proliferation, angiogenesis, and survival of cancer cells.
Tubulin Polymerization Inhibition
Another significant mechanism of anticancer activity for some quinoline derivatives is the inhibition of tubulin polymerization.[10][11] By binding to the colchicine site on tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[10][11]
Induction of Apoptosis
Ultimately, the cytotoxic effects of many quinoline-3-carbaldehyde derivatives converge on the induction of apoptosis, or programmed cell death.[8][10] This can be triggered through various mechanisms, including the activation of caspases and the modulation of apoptosis-related proteins.[10]
Quantitative Anticancer Activity
The anticancer potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. A lower IC₅₀ value indicates greater potency.
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-3-carbaldehyde hydrazones | DAN-G (Pancreatic) | 1.23 - 7.39 | [12] |
| Quinoline-3-carbaldehyde hydrazones | LCLC-103H (Lung) | 1.23 - 7.39 | [12] |
| Quinoline-3-carbaldehyde hydrazones | SISO (Cervical) | 1.23 - 7.39 | [12] |
| 2,3-disubstituted quinolines | MCF-7 (Breast) | 29.8 - 40.4 | [6] |
| 2,3-disubstituted quinolines | PA-1 (Ovarian) | - | [6] |
| Quinoline-chalcone hybrids | MGC-803 (Gastric) | 1.38 | [13] |
| Quinoline-chalcone hybrids | HCT-116 (Colon) | 5.34 | [13] |
| Quinoline-chalcone hybrids | MCF-7 (Breast) | 5.21 | [13] |
| 7-Fluoro-4-anilinoquinolines | HeLa (Cervical) | 10.18 | [13] |
| 8-Methoxy-4-anilinoquinolines | HeLa (Cervical) | 7.15 | [13] |
Antimicrobial Activity
Quinoline-3-carbaldehyde derivatives have also demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi.[14][15][16]
Mechanism of Antimicrobial Action
The antimicrobial effects of quinoline derivatives are often attributed to their ability to inhibit essential microbial enzymes. A key target is DNA gyrase (a type II topoisomerase), which is crucial for bacterial DNA replication and repair.[17] By inhibiting this enzyme, these compounds effectively halt bacterial proliferation. In fungi, some quinoline derivatives have been shown to inhibit lanosterol 14α-demethylase, an enzyme involved in ergosterol biosynthesis, which is a vital component of the fungal cell membrane.[17]
Quantitative Antimicrobial Activity
The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-3-carbaldehyde hydrazones | MRSA | 16 | [14] |
| N-methylbenzofuro[3,2-b]quinolines | Vancomycin-resistant E. faecium | 4 | [15] |
| 2-sulfoether-4-quinolones | S. aureus | 0.8 µM | [15] |
| 2-sulfoether-4-quinolones | B. cereus | 1.61 µM | [15] |
| Quinoline-3-carbonitrile derivatives | Various strains | 3.13 - 100 µM | [16] |
| Quinoline-hydrazone derivatives | S. aureus | 6.25 | [16] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Quinoline-3-carbaldehyde derivatives have shown promise as anti-inflammatory agents by targeting key inflammatory pathways.[18][19][20]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. A major target is the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation.[20][21] Additionally, some derivatives can modulate the NF-κB signaling pathway, a central regulator of the inflammatory response.[22][23] By inhibiting the activation of NF-κB, these compounds can suppress the expression of various pro-inflammatory genes, including those for cytokines like TNF-α and interleukins.[22][23]
Experimental Protocols
Synthesis of 2-Chloroquinoline-3-carbaldehyde (General Vilsmeier-Haack Protocol)
Materials: Substituted acetanilide, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), crushed ice, sodium bicarbonate solution.
Procedure:
-
To a stirred solution of DMF at 0 °C, add POCl₃ dropwise.
-
After stirring for a specified time, add the substituted acetanilide to the reaction mixture.
-
Heat the reaction mixture at a specific temperature for several hours.[1]
-
After completion (monitored by TLC), pour the reaction mixture into crushed ice.[1]
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2-chloroquinoline-3-carbaldehyde derivative.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the quinoline-3-carbaldehyde derivatives for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.[10]
Antimicrobial Susceptibility Testing (Microdilution Method)
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing its effect on the growth of a microorganism in a liquid medium.
Procedure:
-
Prepare serial twofold dilutions of the quinoline-3-carbaldehyde derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
Principle: This is a standard in vivo model to screen for acute anti-inflammatory activity. Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).
Procedure:
-
Divide the experimental animals (e.g., rats or mice) into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the quinoline-3-carbaldehyde derivative.
-
Administer the test compounds or the standard drug orally or intraperitoneally.
-
After a specific time, induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.[18]
Conclusion
Quinoline-3-carbaldehyde derivatives represent a versatile and highly promising scaffold in medicinal chemistry. Their diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore their potential for the development of novel therapeutic agents. The synthetic accessibility of the quinoline-3-carbaldehyde core through methods like the Vilsmeier-Haack reaction allows for the generation of extensive libraries of derivatives for structure-activity relationship studies. Further research into the optimization of these compounds, focusing on enhancing their potency, selectivity, and pharmacokinetic properties, will be crucial in translating their therapeutic potential into clinical applications. This guide provides a foundational understanding for researchers and drug development professionals to explore and harness the multifaceted biological activities of this important class of compounds.
References
- 1. ijsr.net [ijsr.net]
- 2. chemijournal.com [chemijournal.com]
- 3. Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. neuroquantology.com [neuroquantology.com]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 12. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. athmicbiotech.com [athmicbiotech.com]
- 23. benchchem.com [benchchem.com]
The Discovery of Novel 2-Chloroquinoline-3-Carbaldehyde Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-chloroquinoline-3-carbaldehyde scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. These analogs have demonstrated a broad spectrum of biological activities, including promising anticancer and antimicrobial properties. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of novel 2-chloroquinoline-3-carbaldehyde analogs, tailored for researchers, scientists, and drug development professionals.
Data Presentation: Biological Activities
The following tables summarize the quantitative data on the biological activities of various 2-chloroquinoline-3-carbaldehyde analogs, facilitating a comparative analysis of their potency.
Table 1: Anticancer Activity of 2-Chloroquinoline-3-Carbaldehyde Analogs
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | 1.38 | [1] |
| Quinoline-Chalcone Hybrid (12e) | HCT-116 (Colon) | 5.34 | [1] |
| Quinoline-Chalcone Hybrid (12e) | MCF-7 (Breast) | 5.21 | [1] |
| 7-Fluoro-4-anilinoquinoline (1f) | HeLa (Cervical) | 10.18 | [1] |
| 7-Fluoro-4-anilinoquinoline (1f) | BGC-823 (Gastric) | 8.32 | [1] |
| 8-Methoxy-4-anilinoquinoline (2i) | HeLa (Cervical) | 7.15 | [1] |
| 8-Methoxy-4-anilinoquinoline (2i) | BGC-823 (Gastric) | 4.65 | [1] |
| Quinoline-based Dihydrazone (3b) | MCF-7 (Breast) | 7.016 | [1] |
| 2-(1H-Benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e) | DAN-G (Pancreatic) | 1.23 | [2] |
| 2-(1H-Benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e) | LCLC-103H (Lung) | 1.49 | [2] |
| 2-(1H-Benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e) | SISO (Cervical) | 1.35 | [2] |
| Schiff's Base Hybrid (5c) | MCF7 (Breast) | 12.73 | [3] |
| Schiff's Base Hybrid (5f) | MCF7 (Breast) | 13.78 | [3] |
| Schiff's Base Hybrid (5i) | MCF7 (Breast) | 10.65 | [3] |
| Schiff's Base Hybrid (5c) | A549 (Lung) | 13.76 | [3] |
| Schiff's Base Hybrid (5f) | A549 (Lung) | 13.44 | [3] |
| Schiff's Base Hybrid (5i) | A549 (Lung) | 10.89 | [3] |
Table 2: Antimicrobial Activity of 2-Chloroquinoline-3-Carbaldehyde Analogs
| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 2,7-dichloroquinoline-3-carboxamide (6) | E. coli | 11.00 ± 0.04 | - | [4] |
| 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) | E. coli | 12.00 ± 0.00 | - | [4] |
| 2,7-dichloroquinoline-3-carbonitrile (5) | S. aureus | 11.00 ± 0.03 | - | [4] |
| 2,7-dichloroquinoline-3-carbonitrile (5) | P. aeruginosa | 11.00 ± 0.03 | - | [4] |
| 7-chloro-2-methoxyquinoline-3-carbaldehyde (7) | S. pyogenes | 11.00 ± 0.02 | - | [4] |
| Hetarylquinoline (7) | S. pneumoniae | - | 0.03–0.06 | |
| Hetarylquinoline (18) | S. pneumoniae | - | 0.03–0.06 | |
| Hetarylquinoline (24) | S. pneumoniae | - | 0.03–0.06 | |
| Quinoline-thiazole derivative (4g) | S. aureus | - | 7.81 | [5] |
| Quinoline-thiazole derivative (4m) | S. aureus | - | 7.81 | [5] |
| Quinoline-thiazole derivative (4n) | S. aureus | - | 62.50 | [5] |
Experimental Protocols
Detailed methodologies for the synthesis of the 2-chloroquinoline-3-carbaldehyde core and its subsequent derivatization, as well as for key biological assays, are provided below.
Synthesis of 2-Chloroquinoline-3-Carbaldehyde (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is the most common and efficient method for the synthesis of the 2-chloroquinoline-3-carbaldehyde scaffold.[1][6]
Materials:
-
Substituted acetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅)[7]
-
Ice
-
Ethyl acetate (for recrystallization)
Procedure:
-
To a cooled (0°C) solution of N,N-dimethylformamide (0.15 mol), add freshly distilled phosphorus oxychloride (0.35 mol) dropwise with constant stirring to prepare the Vilsmeier reagent.[6]
-
To this reagent, add the respective substituted acetanilide (0.05 mol) portion-wise.[6]
-
Heat the reaction mixture at 60-80°C for 8-16 hours.[1][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cooled water (300 mL) and stir for 30 minutes at a temperature below 10°C.[6]
-
Filter the precipitated product, wash with cold water, and dry.
-
Recrystallize the crude product from ethyl acetate to obtain the pure 2-chloroquinoline-3-carbaldehyde derivative.[1][6]
Synthesis of Schiff Base Analogs
Condensation of the aldehyde group of 2-chloroquinoline-3-carbaldehyde with various primary amines yields Schiff base derivatives.[8]
Materials:
-
2-Chloroquinoline-3-carbaldehyde derivative
-
Substituted aniline or other primary amine
-
Acetone or Ethanol
-
Natural surfactant (e.g., Acacia pods) or a catalytic amount of acetic acid (optional)[8]
Procedure:
-
Dissolve the 2-chloroquinoline-3-carbaldehyde derivative and the substituted aniline in a suitable solvent like acetone or ethanol.[8]
-
The reaction can be carried out at room temperature or under reflux, depending on the reactivity of the substrates. A catalyst such as a natural surfactant or a few drops of acetic acid can be added to increase the reaction rate and yield.[8]
-
Monitor the reaction progress using TLC.
-
Upon completion, the Schiff base product often precipitates out of the solution upon cooling.
-
Filter the product, wash with a small amount of cold solvent, and dry. Further purification can be done by recrystallization if necessary.
Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11][12]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
2-Chloroquinoline-3-carbaldehyde analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and an untreated control.[9]
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[9][11]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours in the dark.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[9][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.[10]
Antibacterial Screening (Agar Well Diffusion Method)
The agar well diffusion method is a widely used technique to evaluate the antibacterial activity of chemical compounds.[4][13][14][15]
Materials:
-
Bacterial strains (Gram-positive and Gram-negative)
-
Nutrient agar or Mueller-Hinton agar
-
Sterile Petri dishes
-
Sterile cork borer
-
2-Chloroquinoline-3-carbaldehyde analogs (dissolved in a suitable solvent like DMSO or DMF)
-
Standard antibiotic (e.g., Ciprofloxacin or Amoxicillin) as a positive control
-
Solvent as a negative control
Procedure:
-
Preparation of Agar Plates: Prepare nutrient agar and pour it into sterile Petri dishes under aseptic conditions. Allow the agar to solidify.
-
Inoculation: Inoculate the solidified agar plates with the test bacterial strains by evenly spreading a standardized inoculum over the surface.
-
Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells. Also, add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the antibacterial activity of the compound.[15]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key experimental workflows and a proposed signaling pathway.
Caption: A generalized workflow for the synthesis of novel 2-chloroquinoline-3-carbaldehyde analogs.
Caption: A proposed mechanism of action for anticancer activity via inhibition of the NF-κB signaling pathway.
Potential Mechanisms of Action and Signaling Pathways
While the precise molecular mechanisms for many 2-chloroquinoline-3-carbaldehyde analogs are still under investigation, several studies suggest potential modes of action.
Anticancer Mechanisms:
-
Inhibition of Signaling Pathways: Some quinoline derivatives have been shown to inhibit key signaling pathways involved in cancer progression. For instance, a novel quinoline inhibitor has been reported to target the canonical NF-κB transcription factor pathway.[16] This pathway is crucial for inflammation-driven cancer, and its inhibition can lead to decreased cell proliferation, survival, and angiogenesis. The proposed mechanism involves the inhibition of NF-κB's nuclear translocation and its subsequent interaction with DNA.[16] It is plausible that certain 2-chloroquinoline-3-carbaldehyde analogs may exert their anticancer effects through similar mechanisms.
-
Induction of Apoptosis and Cell Cycle Arrest: The antiproliferative effects of quinoline-containing compounds can also be attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.[17]
-
Enzyme Inhibition: Molecular docking studies have suggested that these analogs can bind to and inhibit various enzymes critical for cancer cell survival, such as topoisomerases and kinases.[3][10]
Antimicrobial Mechanisms:
-
DNA Gyrase and Topoisomerase Inhibition: A primary mechanism for the antibacterial activity of quinolone compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV.[10] These enzymes are essential for DNA replication, repair, and recombination. Molecular docking studies have indicated that 2-chloroquinoline-3-carbaldehyde analogs can bind to the active sites of these enzymes, leading to bacterial cell death.[4]
-
Other Potential Targets: As with their anticancer activity, these compounds may also act on other microbial targets, the specifics of which are an active area of research.
References
- 1. rsc.org [rsc.org]
- 2. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijsr.net [ijsr.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. [PDF] Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Theoretical Insights into 2-Chloroquinoline-3-carbaldehyde Derivatives: A Technical Overview
Disclaimer: No direct theoretical or experimental studies on 2-chloro-5,7-dimethylquinoline-3-carbaldehyde were identified in the available literature. This guide presents a comprehensive analysis of closely related analogues, primarily 2-chloro-7-methylquinoline-3-carbaldehyde and 2-chloroquinoline-3-carboxaldehyde , to provide inferred theoretical characteristics and established experimental protocols relevant to the target molecule.
Introduction
Quinoline derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and optical properties.[1][2] The presence of a chlorine atom at the 2-position and a carbaldehyde group at the 3-position makes 2-chloroquinoline-3-carbaldehydes versatile intermediates for the synthesis of more complex heterocyclic systems.[3] This technical guide summarizes key theoretical studies and experimental methodologies for analogues of this compound, offering valuable insights for researchers, scientists, and drug development professionals.
Computational and Theoretical Data
Theoretical studies on 2-chloroquinoline-3-carbaldehyde analogues have been conducted using Density Functional Theory (DFT), providing detailed information on their electronic structure, stability, and reactivity.
Molecular Geometry and Conformational Analysis
For 2-chloro-7-methylquinoline-3-carbaldehyde (ClMQC), computational studies have identified two stable conformers in the gaseous phase.[1][4] These conformers differ in the orientation of the carbaldehyde group relative to the quinoline ring. The calculations were performed at the B3LYP/6-311++G(d,p) level of theory.[1]
Table 1: Calculated Energies and Dipole Moments of 2-Chloro-7-methylquinoline-3-carbaldehyde Conformers. [1]
| Conformer | Relative Energy (ΔE+ZPV) (kJ mol⁻¹) | Dipole Moment (Debye) |
| ClMQC-1 (trans) | 0.00 | Not Specified |
| ClMQC-2 (cis) | 13.4 | ~6.41 |
Electronic Properties
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and kinetic stability of a molecule. Time-dependent DFT (TD-DFT) calculations have been used to analyze the electronic transitions of these molecules.[5]
Table 2: Frontier Molecular Orbital Energies and Excitation Energies for 2-Chloro-7-methylquinoline-3-carbaldehyde Conformers. [5]
| Conformer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | S₀→S₂ Excitation Energy (eV) |
| trans | Not Specified | Not Specified | Not Specified | 3.75 |
| cis | Not Specified | Not Specified | Not Specified | 3.84 |
Spectroscopic Data
Theoretical calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. For 2-chloroquinoline-3-carboxaldehyde, a detailed vibrational analysis has been performed.[2]
Table 3: Selected Calculated Vibrational Frequencies for 2-chloroquinoline-3-carboxaldehyde. [2]
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| C=O stretch | Not Specified |
| C-Cl stretch | Not Specified |
| Quinoline ring modes | Not Specified |
Note: Specific wavenumber values were not provided in the search results but are typically reported in such studies.
Experimental Protocols
The synthesis of 2-chloroquinoline-3-carbaldehyde derivatives is most commonly achieved through the Vilsmeier-Haack reaction.[6][7]
General Synthesis of 2-Chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction
This protocol describes a general method for the synthesis of 2-chloro-3-formylquinolines from the corresponding acetanilides.[7][8]
Materials:
-
Substituted acetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
Procedure:
-
N,N-Dimethylformamide (3 mmol) is added to the substituted acetanilide (1 mmol).
-
The mixture is stirred in an ice bath for 20 minutes.
-
Phosphorus oxychloride (15 mmol) is added dropwise to the reaction mixture.
-
The reaction mixture is allowed to come to room temperature and then heated at 80-90 °C for 7-10 hours.
-
After the reaction is complete (monitored by TLC), the mixture is poured onto crushed ice.
-
The resulting precipitate is filtered, washed with cold water, and can be used for the next step without further purification or can be recrystallized from a suitable solvent like ethanol.[8]
Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde
A specific protocol for a closely related dimethylated analogue is available.[9]
Materials:
-
N-(2,3-dimethylphenyl)acetamide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxytrichloride (POCl₃)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
A Vilsmeier-Haack adduct is prepared from phosphorus oxytrichloride (6.5 ml, 70 mmol) and N,N-dimethylformamide (2.3 ml, 30 mmol) at 273 K.
-
This adduct is added to N-(2,3-dimethylphenyl)acetamide (1.63 g, 10 mmol).
-
The mixture is heated at 353 K for 15 hours.
-
The reaction mixture is then poured onto ice.
-
The white product is collected and dried.
-
The compound is purified by recrystallization from a petroleum ether/ethyl acetate mixture.[9]
Visualizations
Vilsmeier-Haack Reaction Workflow
Caption: General workflow for the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes.
Computational Chemistry Workflow for Theoretical Studies
Caption: A typical workflow for the theoretical study of quinoline derivatives using DFT and TD-DFT methods.
References
- 1. dergi-fytronix.com [dergi-fytronix.com]
- 2. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergi-fytronix.com [dergi-fytronix.com]
- 5. Eskişehir Teknik Üniversitesi Bilim ve Teknoloji Dergisi B - Teorik Bilimler » Makale » DFT/TD-DFT ANALYSIS OF 2-CHLORO-7-METHYLQUINOLINE-3-CARBALDEHYDE USING COMPUTER COMPUTING METHOD [dergipark.org.tr]
- 6. chemijournal.com [chemijournal.com]
- 7. rsc.org [rsc.org]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of Dimethylquinolines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies governing electrophilic substitution reactions on dimethylquinoline scaffolds. Given the prevalence of the quinoline nucleus in pharmaceuticals and functional materials, a thorough understanding of its derivatization is crucial for the rational design of novel molecular entities. This document synthesizes available data on the reactivity of the quinoline core, offering insights into the directing effects of methyl substituents and providing generalized experimental protocols for key transformations.
Core Principles of Electrophilic Substitution on the Quinoline Ring
The quinoline ring system is a fusion of a benzene ring (the carbocyclic or benzenoid ring) and a pyridine ring (the heterocyclic or pyridinoid ring). The reactivity of this bicyclic heteroaromatic system towards electrophiles is not uniform. The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom. Consequently, it is deactivated towards electrophilic attack. In contrast, the benzene ring behaves more like a typical aromatic ring, albeit one fused to a deactivating heterocyclic system.
Under standard electrophilic aromatic substitution (EAS) conditions, substitution occurs preferentially on the benzenoid ring.[1] Analysis of the resonance structures of the Wheland intermediate (the sigma complex) formed upon electrophilic attack reveals that substitution at positions 5 and 8 is most favored.[1] Attack at these positions allows for the positive charge to be delocalized across two resonance structures while keeping the aromaticity of the pyridine ring intact.[1] Attack at positions 6 and 7 results in a less stable intermediate with only one such resonance contributor.[1]
The introduction of two methyl groups onto the quinoline core significantly influences this inherent reactivity. Methyl groups are activating, electron-donating groups through an inductive effect and hyperconjugation. Their positions on either the benzenoid or pyridinoid ring will dictate the ultimate site of electrophilic attack by further stabilizing or destabilizing the potential intermediates.
The general reactivity trend is governed by the stability of the cationic intermediate, as depicted in the diagram below.
Caption: Factors influencing the regioselectivity of electrophilic substitution on dimethylquinolines.
Key Electrophilic Substitution Reactions
While specific data for many dimethylquinoline isomers is sparse, the following sections outline the major classes of electrophilic substitution reactions and provide generalized protocols adapted from studies on quinoline and other substituted quinolines.
Nitration
Nitration is a cornerstone electrophilic aromatic substitution reaction. The nitration of quinoline itself with a mixture of nitric acid and sulfuric acid typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[2] For dimethylquinolines, the position of the methyl groups will direct the substitution. For instance, in a 2,6-dimethylquinoline, the 6-methyl group will strongly activate the ortho (5 and 7) and para (8) positions. The final product distribution will depend on a combination of these electronic effects and steric hindrance.
Quantitative Data on the Nitration of Quinoline
The following table summarizes typical isomer distributions for the nitration of the parent quinoline molecule, which serves as a baseline for understanding the inherent reactivity of the ring system.
| Product | Percentage Yield | Reaction Conditions | Reference |
| 5-Nitroquinoline | 40-60% | ~1.5 equiv. HNO₃ in H₂SO₄, 95-100°C, 1-2h | [2] |
| 8-Nitroquinoline | 30-50% | ~1.5 equiv. HNO₃ in H₂SO₄, 95-100°C, 1-2h | [2] |
| Other Isomers | Remainder | ~1.5 equiv. HNO₃ in H₂SO₄, 95-100°C, 1-2h | [2] |
General Experimental Protocol for Nitration
This protocol is a generalized procedure based on the nitration of quinoline and related heterocycles.[2][3]
-
Preparation: To a cooled (0-5°C) flask containing concentrated sulfuric acid, add the dimethylquinoline substrate portion-wise with stirring, ensuring the temperature remains low.
-
Reagent Addition: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid) is added dropwise to the solution of the dimethylquinoline. The temperature should be carefully maintained below 10°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature or heated to a specific temperature (e.g., 95-100°C) and stirred for a specified time (e.g., 1-2 hours) to ensure complete reaction.[2]
-
Work-up: The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude nitro-dimethylquinoline.
-
Neutralization and Extraction: The acidic solution is carefully neutralized with a base (e.g., sodium carbonate or ammonium hydroxide). The product is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Caption: A typical experimental workflow for the nitration of a dimethylquinoline substrate.
Halogenation
Halogenation, particularly bromination and chlorination, is another key electrophilic substitution reaction. The regioselectivity is highly dependent on the reaction conditions and the specific halogenating agent used. Modern methods often employ N-halosuccinimides (NBS, NCS) or trihaloisocyanuric acids (TBCA, TCCA) as these are often easier to handle and can provide higher selectivity than diatomic halogens.[4][5] For instance, a metal-free protocol for the C5-halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid in acetonitrile at room temperature.[6]
Quantitative Data on Halogenation of Substituted Quinolines
The following table presents data for the C5-halogenation of an 8-methyl-substituted quinoline derivative, illustrating the efficiency of modern halogenation methods.
| Substrate | Halogenating Agent | Product | Yield | Reference |
| N-(2-Methylquinolin-8-yl)benzamide | TCCA | 5-Chloro-N-(2-methylquinolin-8-yl)benzamide | 97% | [6] |
| N-(2-Methylquinolin-8-yl)benzamide | TBCA | 5-Bromo-N-(2-methylquinolin-8-yl)benzamide | 98% | [6] |
General Experimental Protocol for Halogenation using N-Halosuccinimide (NBS)
This protocol is adapted from procedures for the bromination of activated quinolines.[7][8]
-
Dissolution: Dissolve the dimethylquinoline substrate in a suitable solvent. Concentrated sulfuric acid is often used for less reactive substrates, while for activated systems, solvents like dichloromethane or chloroform can be employed.[7]
-
Reagent Addition: Add N-bromosuccinimide (NBS) portion-wise to the stirred solution. The reaction can be conducted at room temperature or with cooling, depending on the reactivity of the substrate.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into an ice-water mixture.
-
Neutralization and Extraction: Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane).[8]
-
Purification: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent. Purify the crude product by column chromatography on silica gel.
Sulfonation
Sulfonation of aromatic rings is typically achieved using fuming sulfuric acid (oleum) or concentrated sulfuric acid. The reaction is reversible and the position of sulfonation can be influenced by temperature. As with other electrophilic substitutions on quinoline, sulfonation occurs on the benzenoid ring, primarily at positions 5 and 8.
General Experimental Protocol for Sulfonation
-
Reaction Setup: Place the dimethylquinoline in a reaction flask.
-
Reagent Addition: Add fuming sulfuric acid (oleum) dropwise to the substrate with stirring. The reaction is often exothermic and may require cooling.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100-150°C) for several hours to drive the reaction to completion.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Isolation: The resulting sulfonic acid derivative may precipitate from the solution and can be isolated by filtration. If it remains in solution, it can often be precipitated by the addition of a salt, such as sodium chloride (salting out).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation reactions are fundamental for forming carbon-carbon bonds on aromatic rings. However, these reactions on quinoline derivatives present a significant challenge. The nitrogen atom in the quinoline ring is a Lewis base and can react with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[9] This acid-base reaction deactivates the catalyst and places a positive charge on the quinoline ring system, further deactivating it towards electrophilic attack.[9]
For these reasons, intermolecular Friedel-Crafts reactions are generally not successful on quinoline and its derivatives unless the ring is highly activated by potent electron-donating groups. Intramolecular Friedel-Crafts reactions, where the acyl or alkyl group is tethered to the quinoline ring, can be more successful due to the proximity of the reacting groups.[10][11]
General Considerations for Friedel-Crafts Acylation
While challenging, a hypothetical protocol for a highly activated dimethylquinoline might be as follows.
-
Complex Formation: In an inert solvent (e.g., nitrobenzene or carbon disulfide) under anhydrous conditions, the Lewis acid (e.g., AlCl₃) is added to the acyl chloride or anhydride to form the acylium ion electrophile.
-
Substrate Addition: The activated dimethylquinoline substrate is added to the reaction mixture, typically at a low temperature.
-
Reaction: The mixture is stirred and may be gently warmed to promote the reaction.
-
Work-up: The reaction is quenched by carefully adding it to an ice/water mixture, which also hydrolyzes the complex formed between the product ketone and the Lewis acid.
-
Extraction and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by chromatography or recrystallization.
Conclusion
References
- 1. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 2. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Metal-free C5-selective halogenation of quinolines under aqueous conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
- 7. acgpubs.org [acgpubs.org]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Intramolecular catalytic Friedel-Crafts reactions with allenyl cations for the synthesis of quinolines and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. A significant application of this reaction is the synthesis of 2-chloroquinoline-3-carbaldehydes, which are valuable intermediates in the preparation of a wide range of biologically active compounds and heterocyclic systems.[1] This one-pot reaction typically involves the treatment of substituted acetanilides with a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[2] The reaction proceeds through chlorination, formylation, and subsequent cyclization to yield the desired quinoline scaffold. This document provides detailed application notes and experimental protocols for the synthesis of 2-chloroquinoline-3-carbaldehyde, intended for researchers in organic synthesis and drug discovery.
Reaction Mechanism and Workflow
The synthesis of 2-chloroquinoline-3-carbaldehyde from acetanilide via the Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent (an iminium salt) from DMF and POCl₃. This reagent then reacts with the acetanilide, leading to a series of intermediates that ultimately cyclize to form the final product.
Caption: Mechanism of 2-chloroquinoline-3-carbaldehyde synthesis.
The general experimental workflow for this synthesis is outlined below, starting from the preparation of the Vilsmeier reagent to the purification of the final product.
Caption: Experimental workflow for Vilsmeier-Haack synthesis.
Quantitative Data Summary
The yield of 2-chloroquinoline-3-carbaldehyde is influenced by the nature of the substituent on the starting acetanilide, the choice of chlorinating agent, and the reaction conditions. The following tables summarize reported data for the synthesis of various substituted 2-chloroquinoline-3-carbaldehydes.
Table 1: Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehydes using POCl₃
| Starting Acetanilide (Substitution) | Molar Ratio (Acetanilide:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetanilide | 1:3:12 | 90 | - | Good | |
| m-Methoxyacetanilide | 1:3:12 | 90 | - | High | |
| Acetanilide | 1:3:15 | 80-90 | 4-16 | Good-Moderate | |
| Substituted Acetanilides | - | 80-90 | 4-10 | - | [3][4][5] |
Table 2: Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehydes using PCl₅
| Starting Acetanilide (Substitution) | Molar Ratio (Acetanilide:DMF:PCl₅) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetanilide | 1:3:4.5 | 100 | 4 | Good | [6] |
| Substituted Acetanilides | 1:3:4.5 | 120 | 4 | - | [7] |
Experimental Protocols
The following are detailed protocols for the synthesis of 2-chloroquinoline-3-carbaldehyde using either phosphorus oxychloride or phosphorus pentachloride as the chlorinating agent.
Protocol 1: Synthesis using Phosphorus Oxychloride (POCl₃)
Reagents:
-
Substituted Acetanilide (1 equivalent)
-
N,N-Dimethylformamide (DMF) (3 equivalents)
-
Phosphorus Oxychloride (POCl₃) (12-15 equivalents)
-
Crushed Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted acetanilide (1 equivalent) in dry DMF (3 equivalents).
-
Cool the mixture to 0-5 °C in an ice bath.
-
With vigorous stirring, add phosphorus oxychloride (12-15 equivalents) dropwise, ensuring the temperature is maintained below 10 °C.[8]
-
After the addition is complete, slowly allow the reaction mixture to warm to room temperature.
-
Heat the mixture at 80-90 °C for 4-16 hours.[3] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto a generous amount of crushed ice with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from aqueous ethanol to obtain the desired 2-chloroquinoline-3-carbaldehyde.
Protocol 2: Synthesis using Phosphorus Pentachloride (PCl₅)
Reagents:
-
Substituted Acetanilide (1 equivalent)
-
N,N-Dimethylformamide (DMF) (3 equivalents)
-
Phosphorus Pentachloride (PCl₅) (4.5 equivalents)[6]
-
Ice Water
-
Ethyl Acetate (for recrystallization)
Procedure:
-
In a three-necked flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, place dry DMF (3 equivalents) and cool it to below 0 °C using an ice-salt bath.
-
Slowly add phosphorus pentachloride (4.5 equivalents) portion-wise to the cooled DMF while maintaining the temperature below 0 °C to form the Vilsmeier reagent.[2] Stir for an additional 15 minutes.
-
To this freshly prepared reagent, add the substituted acetanilide (1 equivalent) in portions.
-
After the addition is complete, heat the mixture at 100-120 °C with stirring for approximately 4 hours.[6][7] Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to 0 °C.
-
Slowly and cautiously pour the cooled reaction mixture into a beaker containing ice water and stir for 10-30 minutes.[2][8]
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethyl acetate to yield the purified 2-chloroquinoline-3-carbaldehyde.[8]
Safety Precautions
-
The Vilsmeier-Haack reaction is exothermic and should be carried out in a well-ventilated fume hood.
-
Phosphorus oxychloride and phosphorus pentachloride are corrosive and react violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The quenching of the reaction mixture with ice water should be done slowly and cautiously as it can be a vigorous process.
Conclusion
The Vilsmeier-Haack reaction provides an efficient and versatile route for the synthesis of 2-chloroquinoline-3-carbaldehydes from readily available acetanilides. The choice of chlorinating agent and optimization of reaction conditions can lead to good to excellent yields of the desired products. The protocols provided herein offer a solid foundation for researchers to synthesize these valuable heterocyclic building blocks for applications in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemijournal.com [chemijournal.com]
- 4. chemijournal.com [chemijournal.com]
- 5. chemijournal.com [chemijournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 8. ijsr.net [ijsr.net]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Chloro-5,7-dimethylquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde as a versatile precursor for the synthesis of various fused heterocyclic compounds. The protocols detailed herein focus on the construction of pyrazolo[3,4-b]quinolines and thieno[2,3-b]quinolines, scaffolds of significant interest in medicinal chemistry due to their potential therapeutic applications.
Introduction
This compound is a valuable bifunctional reagent in heterocyclic synthesis. The presence of a reactive chlorine atom at the C-2 position and an aldehyde group at the C-3 position allows for a variety of cyclization reactions, leading to the formation of diverse and complex molecular architectures. Quinoline and its fused derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This makes this compound a key starting material for the development of novel therapeutic agents.
The synthesis of the parent 2-chloro-3-formylquinolines is often achieved through the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] This typically involves the reaction of an appropriate acetanilide with a Vilsmeier reagent, generated in situ from phosphorus oxychloride and dimethylformamide.[1]
Synthesis of Fused Heterocyclic Systems
This section details the synthetic protocols for the preparation of key heterocyclic scaffolds from this compound.
Synthesis of 5,7-Dimethyl-1H-pyrazolo[3,4-b]quinolines
The reaction of this compound with hydrazine derivatives is a common and efficient method for the synthesis of the pyrazolo[3,4-b]quinoline ring system. This reaction proceeds through an initial condensation to form a hydrazone, followed by an intramolecular nucleophilic substitution of the C-2 chloro group by the hydrazone nitrogen, leading to cyclization.
Experimental Protocol: Synthesis of 5,7-Dimethyl-1H-pyrazolo[3,4-b]quinoline
-
Materials:
-
This compound
-
Hydrazine hydrate
-
Absolute ethanol
-
Triethylamine
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.2 eq).
-
Add a catalytic amount of triethylamine to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide.
-
Quantitative Data for Representative Pyrazolo[3,4-b]quinoline Synthesis
| Starting Material | Reagent | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Phenylhydrazine | Nitrobenzene/Pyridine | Heating | Good | Not specified | |
| 2-Chloro-3-cyanoquinoline | Hydrazine hydrate | Not specified | Cycloaddition | Good | Not specified | |
| Substituted 2-chloroquinoline-3-carbaldehydes | Hydrazine hydrate | Ethanol/Triethylamine | Reflux, 15 hours | Not specified | Not specified |
Note: Specific yield and melting point data for the 5,7-dimethyl analog were not available in the searched literature. The data presented is for analogous structures to illustrate the general efficiency of the reaction.
Reaction Pathway: Synthesis of 5,7-Dimethyl-1H-pyrazolo[3,4-b]quinoline
Caption: Synthesis of 5,7-Dimethyl-1H-pyrazolo[3,4-b]quinoline.
Synthesis of 5,7-Dimethylthieno[2,3-b]quinolines
The construction of the thieno[2,3-b]quinoline scaffold from this compound can be achieved through reaction with sulfur-containing nucleophiles, most commonly thioglycolic acid or its esters. This reaction typically proceeds via a substitution of the chloro group followed by a cyclization involving the aldehyde.
Experimental Protocol: Synthesis of 2-Carboxy-5,7-dimethylthieno[2,3-b]quinoline
-
Materials:
-
This compound
-
Thioglycolic acid
-
Sodium ethoxide
-
Ethanol
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.
-
To this solution, add thioglycolic acid (1.1 eq) dropwise at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like acetic acid.
-
Quantitative Data for Representative Thieno[2,3-b]quinoline Synthesis
| Starting Material | Reagent | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| Substituted 2-chloroquinoline-3-carbaldehydes | Thioglycolic acid | Ethanol | Reflux | Moderate | Not specified | |
| Substituted 2-chloroquinoline-3-carbaldehydes | Ethyl thioglycolate | Ethanol | Reflux | Good | Not specified |
Note: Specific yield and melting point data for the 5,7-dimethyl analog were not available in the searched literature. The data presented is for analogous structures to illustrate the general efficiency of the reaction.
Reaction Pathway: Synthesis of 2-Carboxy-5,7-dimethylthieno[2,3-b]quinoline
Caption: Synthesis of 2-Carboxy-5,7-dimethylthieno[2,3-b]quinoline.
Applications in Drug Development
The fused heterocyclic systems synthesized from this compound are of significant interest in drug discovery and development.
-
Pyrazolo[3,4-b]quinolines: This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antiviral and antitumor properties.[2] The nitrogen-rich pyrazolo[3,4-b]quinoline core can interact with various biological targets through hydrogen bonding and other non-covalent interactions.
-
Thieno[2,3-b]quinolines: These compounds have been investigated for their potential as anticancer and antimicrobial agents. The thiophene ring fused to the quinoline core can modulate the electronic and steric properties of the molecule, influencing its biological activity.
The synthetic routes described in these application notes provide a foundation for the generation of libraries of novel pyrazolo[3,4-b]quinoline and thieno[2,3-b]quinoline derivatives. Subsequent structure-activity relationship (SAR) studies on these compounds can lead to the identification of potent and selective drug candidates for various therapeutic areas.
Conclusion
This compound serves as a highly effective and versatile building block for the synthesis of medicinally relevant fused heterocyclic compounds. The protocols outlined provide a basis for the efficient construction of pyrazolo[3,4-b]quinoline and thieno[2,3-b]quinoline scaffolds. Further exploration of the reactivity of this precursor and the biological evaluation of its derivatives are promising avenues for the discovery of new therapeutic agents.
References
Synthesis of Fused Quinoline Heterocyclic Systems: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of fused quinoline heterocyclic systems, a core scaffold in numerous pharmacologically active compounds.[1][2][3][4] The protocols outlined below cover classical named reactions and modern catalytic approaches, offering a comprehensive guide for the synthesis of diverse quinoline derivatives. Quantitative data from cited literature is summarized in structured tables for easy comparison of reaction parameters and outcomes. Additionally, signaling pathways where quinoline derivatives have shown significant activity are illustrated to provide context for their application in drug development.
Introduction to Fused Quinoline Systems
Quinoline, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, and its derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These activities include anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][3][5] The planar nature of the quinoline ring allows it to intercalate with DNA, and its structural versatility permits the design of molecules that can interact with various biological targets, including enzymes and receptors.[5][6] Consequently, numerous FDA-approved drugs feature the quinoline scaffold.[7] This document focuses on several key synthetic strategies for constructing fused quinoline systems.
Classical Synthetic Protocols
Several classical methods for quinoline synthesis have been established and are still widely used. These include the Friedländer annulation, Gould-Jacobs reaction, Doebner-von Miller reaction, and Combes quinoline synthesis.[8][9]
Friedländer Annulation
The Friedländer synthesis is a straightforward and popular method for generating quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10][11] The reaction can be catalyzed by acids or bases.[10]
This protocol describes a green chemistry approach using an ionic liquid as both the solvent and promoter, eliminating the need for a catalyst under mild conditions.[12][13]
Materials:
-
o-Amino aromatic carbonyl compound (e.g., 2-aminobenzophenone)
-
Cyclic or acyclic ketone (e.g., cyclohexanone)
-
1-butylimidazolium tetrafluoroborate ([Hbim]BF4) ionic liquid
Procedure:
-
A mixture of the o-amino aromatic carbonyl (1 mmol) and the ketone (1.2 mmol) is taken in the ionic liquid [Hbim]BF4 (2 mL).
-
The reaction mixture is stirred at the specified temperature (see Table 1) for the required duration.
-
Upon completion of the reaction (monitored by TLC), the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is concentrated under reduced pressure, and the crude product is purified by column chromatography.
-
The ionic liquid can be recovered and reused.[13]
Quantitative Data:
| Entry | o-Amino Aromatic Carbonyl | Ketone | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminobenzophenone | Cyclohexanone | 80 | 3.5 | 94 | [12] |
| 2 | 2-Amino-5-chlorobenzophenone | Cyclohexanone | 80 | 4 | 96 | [12] |
| 3 | 2-Aminoacetophenone | Cyclohexanone | 80 | 3 | 92 | [12] |
| 4 | 2-Amino-5-nitroacetophenone | Cyclohexanone | 90 | 5 | 85 | [12] |
Experimental Workflow:
Caption: Workflow for the Ionic Liquid-Promoted Friedländer Annulation.
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinolines from an aniline and an alkoxymethylenemalonic ester.[14][15][16] The reaction proceeds through condensation followed by thermal cyclization.[14][15]
This protocol utilizes microwave irradiation to significantly reduce reaction times and improve yields compared to conventional heating.[15][17]
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave synthesis system
-
Acetonitrile (for washing)
Procedure:
-
Aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol) are added to a microwave vial equipped with a magnetic stir bar.
-
The mixture is heated in a microwave synthesizer to the specified temperature for the designated time (see Table 2).
-
After cooling to room temperature, the precipitated product is filtered.
-
The solid is washed with ice-cold acetonitrile and dried under vacuum.
Quantitative Data:
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Yield (%) | Reference |
| 1 | 250 | 10 | 12 | 26 | [17] |
| 2 | 300 | 10 | 24 | 28 | [17] |
| 3 | 300 | 5 | 18 | 47 | [17] |
Experimental Workflow:
Caption: Workflow for the Microwave-Assisted Gould-Jacobs Reaction.
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds, often prepared in situ.[18] The reaction is typically catalyzed by strong acids.[18][19]
This protocol outlines a general procedure for the Doebner-von Miller synthesis.
Materials:
-
Aniline derivative
-
α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)
-
Acid catalyst (e.g., hydrochloric acid, sulfuric acid)
-
Oxidizing agent (often inherent in the reaction conditions or added)
Procedure:
-
The aniline derivative is dissolved in a suitable solvent.
-
The acid catalyst is added carefully to the solution.
-
The α,β-unsaturated carbonyl compound is added dropwise to the mixture.
-
The reaction is heated to reflux for several hours.
-
After cooling, the reaction mixture is neutralized with a base (e.g., NaOH solution).
-
The product is extracted with an organic solvent, dried, and purified by distillation or chromatography.
Quantitative Data:
| Entry | Aniline Derivative | α,β-Unsaturated Carbonyl | Acid Catalyst | Yield (%) | Reference |
| 1 | Aniline | Crotonaldehyde | HCl | Moderate | [8] |
| 2 | Aniline | Acrolein | HCl/Toluene | - | [8] |
| 3 | Aniline | Glycerol (forms acrolein in situ) | H2SO4 | - | [20] |
Note: Specific yield data for a generalized protocol is often variable and dependent on the specific substrates used.
Combes Quinoline Synthesis
The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone, followed by acid-catalyzed cyclization.[21]
This protocol provides a specific example of the Combes synthesis.
Materials:
-
Aniline
-
Acetylacetone (a β-diketone)
-
Concentrated sulfuric acid
Procedure:
-
Aniline (1 mol) and acetylacetone (1 mol) are mixed and allowed to stand to form the enamine intermediate.
-
The mixture is then slowly added to concentrated sulfuric acid with cooling.
-
The reaction mixture is heated to 100 °C for a short period and then poured onto ice.
-
The solution is neutralized with a base (e.g., NaOH), and the product is isolated by steam distillation or extraction.
Quantitative Data:
| Entry | Aniline | β-Diketone | Acid Catalyst | Yield (%) | Reference |
| 1 | Aniline | Acetylacetone | H2SO4 | Good | [21] |
Note: As with the Doebner-von Miller reaction, yields can vary significantly based on the specific reactants and conditions.
Modern Catalytic Approaches
Recent advancements in synthetic methodology have led to the development of more efficient and environmentally friendly protocols for quinoline synthesis, often employing transition metal catalysts.[2][22][23]
Copper-Catalyzed Multicomponent Synthesis
Copper catalysts have been effectively used in one-pot, three-component reactions of enaminones, aldehydes, and anilines to produce functionalized quinolines.[22]
Materials:
-
Enaminone
-
Aldehyde
-
Aniline
-
Cu(I) catalyst
-
Triflic acid (TfOH)
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of the enaminone, aldehyde, aniline, Cu(I) catalyst, and TfOH is prepared in DMF.
-
The reaction is stirred under an air atmosphere at a specified temperature until completion.
-
The product is isolated and purified using standard chromatographic techniques.
Quantitative Data:
| Entry | Enaminone | Aldehyde | Aniline | Catalyst | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Benzaldehyde | Aniline | Cu(OTf)2 | High |[22] |
Application in Drug Development: Targeting Signaling Pathways
Fused quinoline derivatives are prominent in drug discovery, particularly in oncology, due to their ability to inhibit key signaling pathways involved in cancer progression.[6][24] Many quinoline-based drugs function as kinase inhibitors, targeting receptors like c-Met, VEGF, and EGF, which are crucial for cell survival, proliferation, and angiogenesis.[6][24] Inhibition of these receptors blocks downstream signaling cascades such as the Ras/Raf/MEK and PI3K/Akt/mTOR pathways.[6]
Signaling Pathway Targeted by Fused Quinoline Derivatives:
Caption: Inhibition of c-Met, VEGFR, and EGFR signaling by fused quinolines.
Conclusion
The synthesis of fused quinoline heterocyclic systems remains a cornerstone of medicinal chemistry and drug development. The classical methods, while robust, are continually being refined with modern techniques such as microwave-assisted synthesis and novel catalytic systems to improve efficiency, yields, and environmental sustainability. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and application of these vital heterocyclic compounds. The continued exploration of new synthetic routes and the biological evaluation of novel quinoline derivatives will undoubtedly lead to the discovery of new therapeutic agents.[3]
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. nbinno.com [nbinno.com]
- 5. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iipseries.org [iipseries.org]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. Ionic liquid-promoted regiospecific Friedlander annulation: novel synthesis of quinolines and fused polycyclic quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. ablelab.eu [ablelab.eu]
- 18. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 19. synarchive.com [synarchive.com]
- 20. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 22. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quinoline synthesis [organic-chemistry.org]
- 24. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Among its versatile derivatives, 2-chloro-3-formylquinolines serve as crucial intermediates for the synthesis of diverse bioactive molecules. This document focuses on the application of a specific analog, 2-chloro-5,7-dimethylquinoline-3-carbaldehyde , in medicinal chemistry. The presence of the chloro, formyl, and dimethyl groups on the quinoline ring system offers multiple reaction sites for chemical modification, making it a valuable building block for the development of novel therapeutic agents.
The primary application of this scaffold lies in its derivatization to yield compounds with potential anticancer and antimicrobial properties. The electron-withdrawing nature of the chlorine atom at the 2-position makes it susceptible to nucleophilic substitution, while the aldehyde group at the 3-position is ideal for condensation reactions to form Schiff bases, hydrazones, and other heterocyclic systems. The methyl groups at positions 5 and 7 can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.
Application Notes
1. Intermediate for Anticancer Agents:
This compound is a key precursor for the synthesis of novel anticancer agents. The aldehyde functionality allows for the straightforward synthesis of Schiff bases by condensation with various aromatic and heterocyclic amines. These Schiff bases have been shown to exhibit significant cytotoxic activity against a range of cancer cell lines. The imine linkage in Schiff bases is often crucial for their biological activity. The quinoline moiety can act as an intercalating agent with DNA or inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases or kinases. The substitution pattern on the amine component of the Schiff base can be systematically varied to optimize potency and selectivity.
2. Precursor for Antimicrobial Compounds:
The 2-chloroquinoline-3-carbaldehyde scaffold is also a valuable starting point for the development of new antimicrobial agents. Derivatives of this compound have shown activity against various bacterial and fungal strains. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane. The lipophilic nature of the dimethylated quinoline ring can facilitate the transport of the molecule across microbial cell walls.
Quantitative Data
While specific quantitative biological data for derivatives of this compound is not extensively available in the public domain, the following table summarizes the in vitro anticancer activity of structurally related Schiff base derivatives of 6-substituted-2-chloroquinoline-3-carbaldehydes against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines. This data provides a strong rationale for the exploration of derivatives from the 5,7-dimethyl analog.
| Compound ID | R Group (at position 6) | Test Compound | IC₅₀ (µM) vs. MCF-7[1][2] | IC₅₀ (µM) vs. A549[1][2] |
| 5c | H | Schiff Base with 6-amino-4-phenyl-1,3,5-triazine-2(1H)-thione | 12.73 | 13.76 |
| 5f | CH₃ | Schiff Base with 6-amino-4-phenyl-1,3,5-triazine-2(1H)-thione | 13.78 | 13.44 |
| 5i | Cl | Schiff Base with 6-amino-4-phenyl-1,3,5-triazine-2(1H)-thione | 10.65 | 10.89 |
| Doxorubicin | - | Standard Drug | 1.2 | 1.8 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is adapted from the general procedure for the synthesis of substituted 2-chloroquinoline-3-carbaldehydes.[3][4]
Materials:
-
3,5-Dimethylacetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3,5-dimethylacetanilide (1 equivalent) to N,N-dimethylformamide (3 equivalents).
-
Cool the mixture in an ice bath with continuous stirring for 20 minutes.
-
Slowly add phosphorus oxychloride (15 equivalents) dropwise to the reaction mixture, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it at 80-90°C for 7-10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: General Synthesis of Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff bases from this compound.[1]
Materials:
-
This compound
-
Substituted amine (e.g., 2-amino-6-substituted-benzothiazole)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in ethanol.
-
Add the substituted amine (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction completion by TLC.
-
After cooling, the solid product that precipitates is collected by filtration.
-
Wash the product with cold ethanol and dry it under vacuum.
-
If necessary, purify the product by recrystallization.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard MTT assay to evaluate the cytotoxicity of the synthesized compounds against cancer cell lines.[1][2][5]
Materials:
-
Synthesized compounds
-
Human cancer cell lines (e.g., MCF-7, A549)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Culture the cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into 96-well plates at a density of approximately 5 × 10³ cells per well and incubate for 24 hours.
-
Prepare stock solutions of the test compounds in DMSO and then dilute them with the culture medium to obtain various concentrations.
-
Replace the medium in the wells with fresh medium containing the test compounds at different concentrations and incubate for 48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Vilsmeier-Haack synthesis of the target compound.
Caption: Workflow for Schiff base synthesis and evaluation.
Caption: Generalized apoptosis pathway for quinoline agents.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff’s Bases [ajgreenchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 2-chloro-5,7-dimethylquinoline-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schiff bases derived from quinoline scaffolds are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The core structure, characterized by an azomethine group (-C=N-), is typically formed through the condensation of a primary amine with an aldehyde or ketone. The 2-chloroquinoline-3-carbaldehyde moiety serves as a versatile precursor for the synthesis of diverse Schiff bases. The introduction of methyl groups at the 5 and 7 positions of the quinoline ring can modulate the lipophilicity and electronic properties of the resulting compounds, potentially enhancing their biological efficacy.
This document provides detailed protocols for the synthesis of Schiff bases from 2-chloro-5,7-dimethylquinoline-3-carbaldehyde and various primary amines. It also outlines methodologies for their characterization and evaluation of their potential as antimicrobial and anticancer agents.
Synthesis of Schiff Bases: A General Protocol
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine in an alcoholic solvent, often with an acid catalyst.
Experimental Workflow
Caption: General workflow for the synthesis of Schiff bases.
Materials and Reagents
-
This compound
-
Various primary amines (e.g., substituted anilines, aminobenzothiazoles)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Protocol
-
In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).
-
To this solution, add the respective primary amine (1 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
The reaction mixture is then refluxed for a period of 4-8 hours. The progress of the reaction should be monitored by TLC.
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
The crude product is washed with a small amount of cold ethanol to remove any unreacted starting materials.
-
The final Schiff base is purified by recrystallization from ethanol to yield the pure product.
Characterization of Synthesized Schiff Bases
The synthesized Schiff bases should be characterized by various spectroscopic techniques to confirm their structure.
-
FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the region of 1612–1620 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also indicates product formation.[1]
-
¹H-NMR Spectroscopy: The presence of a singlet in the region of 8.0-9.5 ppm in the ¹H-NMR spectrum is a characteristic signal for the proton of the imine group (-CH=N-).[2] Other aromatic and aliphatic protons should be observed at their expected chemical shifts.
-
Mass Spectrometry: The molecular weight of the synthesized Schiff bases can be confirmed by mass spectrometry, which should show the molecular ion peak corresponding to the expected product.
Application 1: Anticancer Activity Evaluation
Schiff bases derived from quinoline are known to possess potential anticancer properties. The following is a general protocol for evaluating the in vitro anticancer activity of the synthesized compounds against human cancer cell lines.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized Schiff bases are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the compounds and incubated for 48-72 hours. A control group with DMSO alone is also included.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Data Presentation: Anticancer Activity
The anticancer activity of novel Schiff bases derived from substituted 2-chloro-3-formyl quinoline has been evaluated against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results, expressed as IC₅₀ values, are summarized in the table below.[2][3]
| Compound | Substituent on Amine | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| 5c | - | 12.73 | 13.76 |
| 5f | - | 13.78 | 13.44 |
| 5i | - | 10.65 | 10.89 |
| Doxorubicin (Standard) | - | - | - |
Note: The specific substituents for compounds 5c, 5f, and 5i were part of a larger synthesized library in the cited literature and are presented here as examples of the reported activity range.
Application 2: Antimicrobial Activity Evaluation
The synthesized Schiff bases can also be screened for their potential as antimicrobial agents against a panel of pathogenic bacteria.
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Bacterial Strains: A selection of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.
-
Inoculum Preparation: Bacterial cultures are grown overnight and then diluted to a standardized concentration (e.g., 1.5 x 10⁸ CFU/mL, corresponding to a 0.5 McFarland standard).
-
Compound Dilution: The synthesized Schiff bases are serially diluted in a nutrient broth (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation: Antimicrobial Activity
Schiff bases derived from 2-chloro-3-quinolinecarboxaldehyde have demonstrated moderate antibacterial effects. The table below summarizes the range of antimicrobial activity observed for a series of such compounds.[4][5]
| Parameter | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Inhibition Zone Diameter (IZD) (mm) | 7.5 - 19.8 | 7.5 - 19.8 |
| Minimum Inhibitory Concentration (MIC) (µg/mL) | 256 - 2048 | 256 - 2048 |
| Minimum Bactericidal Concentration (MBC) (µg/mL) | 512 - ≥2048 | 512 - ≥2048 |
Note: These values represent a range of activities observed for a library of Schiff bases and provide an expected efficacy range for newly synthesized analogues.
Logical Relationship Diagram
Caption: Logical flow from synthesis to biological evaluation.
Conclusion
The synthetic route to Schiff bases from this compound is straightforward and efficient. The resulting compounds are promising candidates for further investigation as potential anticancer and antimicrobial agents. The protocols outlined in this document provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activities of this important class of heterocyclic compounds. Further structural modifications, guided by structure-activity relationship (SAR) studies, could lead to the development of more potent and selective therapeutic agents.
References
- 1. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff’s Bases [ajgreenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Synthesis and In Vitro Antibacterial Evaluation of Schiff Bases Derived FROM 2-Chloro-3-Quinolinecarboxaldehyde | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Cyclization Reactions of 2-Chloro-5,7-dimethylquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various fused heterocyclic compounds derived from 2-chloro-5,7-dimethylquinoline-3-carbaldehyde. This starting material is a versatile building block for the creation of novel chemical entities with potential applications in medicinal chemistry, particularly in the development of antiviral and antitumor agents.[1] The protocols outlined below describe key cyclization reactions, including the synthesis of pyrazolo[3,4-b]quinolines and thieno[2,3-b]quinolines.
Synthesis of Pyrazolo[3,4-b]quinoline Derivatives
The reaction of this compound with hydrazine derivatives is a common and effective method for the synthesis of the pyrazolo[3,4-b]quinoline core structure. This scaffold is of significant interest due to its wide range of pharmacological properties.[1]
Experimental Protocol: Synthesis of 1-Aryl-5,7-dimethyl-1H-pyrazolo[3,4-b]quinolines
This protocol is adapted from general procedures for the synthesis of pyrazolo[3,4-b]quinolines from 2-chloro-3-formylquinolines.[1]
Materials:
-
This compound
-
Substituted phenylhydrazine hydrochloride (e.g., p-methylphenylhydrazine hydrochloride)
-
Absolute Ethanol
-
Triethylamine (TEA)
-
Benzene
-
Methanol
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) and the desired substituted phenylhydrazine hydrochloride (1.1 equivalents) in absolute ethanol.
-
Add triethylamine (1.2 equivalents) to the suspension to act as a base.
-
Reflux the reaction mixture for approximately 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate as a solid.
-
Filter the solid product and wash it with cold ethanol.
-
Recrystallize the crude product from a mixture of benzene and methanol to yield the purified 1-aryl-5,7-dimethyl-1H-pyrazolo[3,4-b]quinoline.[1]
Data Presentation:
While specific yields for the 5,7-dimethyl derivative were not found in the search results, the following table provides representative data for analogous pyrazolo[3,4-b]quinoline syntheses to illustrate expected outcomes.
| Starting Aldehyde | Hydrazine Derivative | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |
| 2-Chloro-6-methylquinoline-3-carbaldehyde | p-Methylphenylhydrazine HCl | Ethanol | Triethylamine | 15 | Good | [1] |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Phenylhydrazine | Ethanol | Triethylamine | - | - | [2] |
| 2-Chloroquinoline-3-carbaldehyde | Hydrazine Hydrate | Ethanol | - | - | Good | [3] |
Note: The term "Good" is used when specific quantitative data was not provided in the source material.
Reaction Pathway:
Caption: Synthesis of 1-Aryl-pyrazolo[3,4-b]quinolines.
Synthesis of Thieno[2,3-b]quinoline Derivatives
The reaction of 2-chloroquinoline-3-carbaldehydes with sulfur-containing nucleophiles, such as thioglycolic acid, provides a route to thieno[2,3-b]quinoline derivatives. These compounds are also of interest for their potential biological activities.
Experimental Protocol: Synthesis of 5,7-Dimethylthieno[2,3-b]quinoline-2-carboxylic Acid
This protocol is based on a general method for the synthesis of thieno[2,3-b]quinoline-2-carboxylic acids.[4]
Materials:
-
This compound
-
Thioglycolic acid
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3) (for alternative pathway)
Procedure:
-
Method A: Direct Cyclization
-
A mixture of this compound (1 equivalent) and thioglycolic acid (1.2 equivalents) is heated. This can lead to a mixture of the uncyclized intermediate and the cyclized product.[4]
-
Further heating in a high-boiling solvent like DMF can promote the cyclization to the desired thieno[2,3-b]quinoline-2-carboxylic acid.
-
-
Method B: Two-Step Procedure
-
React this compound with thioglycolic acid to form the intermediate [(3-formyl-5,7-dimethylquinolin-2-yl)thio]acetic acid.[4]
-
The uncyclized intermediate is then refluxed with phosphorus oxychloride (POCl3) in an appropriate alcoholic solvent to facilitate cyclization and esterification, followed by hydrolysis to the carboxylic acid. Alternatively, refluxing in DMF can also effect the cyclization.[4]
-
Data Presentation:
The reaction of 3-formyl-2-chloroquinolines with thioglycolic acid can yield a mixture of products. The table below summarizes the typical distribution of products.
| Reactant | Reagent | Product 1 (Uncyclized) Yield (%) | Product 2 (Cyclized) Yield (%) | Reference |
| 3-Formyl-2-chloroquinolines (general) | Thioglycolic acid | 60-70 | 30-40 | [4] |
Reaction Workflow:
Caption: Synthesis of Thieno[2,3-b]quinolines.
Other Cyclization Reactions
This compound can participate in a variety of other cyclization reactions to form diverse heterocyclic systems. These include reactions with active methylene compounds and multicomponent reactions. For instance, a one-pot, three-component reaction of a 2-chloroquinoline-3-carbaldehyde, a cyclic active methylene compound, and an amine can lead to highly substituted quinoline scaffolds.[5]
Logical Relationship of Synthetic Pathways:
Caption: Synthetic utility of the starting material.
Disclaimer: The provided protocols are based on published literature for analogous compounds and should be adapted and optimized for the specific this compound substrate. Standard laboratory safety procedures should be followed at all times.
References
Application Notes and Protocols: 2-Chloro-5,7-dimethylquinoline-3-carbaldehyde as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde as a pivotal intermediate in the synthesis of diverse heterocyclic compounds. This versatile building block, readily prepared via the Vilsmeier-Haack reaction, offers two reactive sites—the aldehyde and the chloro group—for subsequent chemical modifications, making it an invaluable tool in medicinal chemistry and materials science.
Synthesis of this compound
The primary route for the synthesis of this compound is the Vilsmeier-Haack cyclization of 3',5'-dimethylacetanilide. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Caption: Vilsmeier-Haack synthesis of this compound.
Experimental Protocol: Vilsmeier-Haack Synthesis
Materials:
-
3',5'-Dimethylacetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place N,N-dimethylformamide (3 equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Add phosphorus oxychloride (2 equivalents) dropwise to the stirred DMF over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure the formation of the Vilsmeier reagent.
-
To this reagent, add 3',5'-dimethylacetanilide (1 equivalent) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition, remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture at 70-80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
The solid precipitate of this compound is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the product from ethyl acetate.
Data Presentation: Synthesis of Substituted 2-Chloroquinoline-3-carbaldehydes
| Starting Acetanilide | Chlorinating Agent | Reaction Time (h) | Yield (%) | Reference |
| Acetanilide | POCl₃ | 4 | 75-85 | [1] |
| 3'-Methylacetanilide | POCl₃ | 15 | - | [2] |
| 4'-Chloroacetanilide | POCl₃ | 6 | 80 | [1] |
| 3',4'-Dimethylacetanilide | POCl₃ | - | - | General Procedures |
Applications in Heterocyclic Synthesis
This compound is a versatile precursor for the synthesis of a wide array of fused and substituted heterocyclic systems. The aldehyde functionality readily undergoes condensation reactions, while the chloro group can be displaced by various nucleophiles.
Caption: Synthetic utility of this compound.
Synthesis of Schiff Bases and Subsequent Cyclizations
The aldehyde group is readily condensed with primary amines to form Schiff bases (imines), which are valuable intermediates for the synthesis of other heterocyclic rings like azetidinones and thiazolidinones.[3]
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add aniline (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
Materials:
-
Schiff base from the previous protocol
-
Thioglycolic acid
-
Zinc chloride (catalytic amount)
-
Methanol
Procedure:
-
To a solution of the Schiff base (1 equivalent) in methanol, add thioglycolic acid (1.2 equivalents).
-
Add a catalytic amount of zinc chloride.
-
Reflux the mixture for 6-8 hours.[3]
-
After cooling, the solid product is filtered, washed with methanol, and recrystallized to afford the pure thiazolidinone derivative.
Synthesis of Fused Heterocycles: Pyrazolo[3,4-b]quinolines
Condensation with hydrazine derivatives provides a direct route to pyrazolo[3,4-b]quinolines, a class of compounds with known biological activities.[3]
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A mixture of this compound (1 equivalent) and hydrazine hydrate (1.5 equivalents) in ethanol is refluxed for 4-6 hours.[3]
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered.
-
The solid is washed with cold ethanol and dried to yield the pyrazolo[3,4-b]quinoline derivative.
Application Notes on Biological Activity
While specific biological studies on derivatives of this compound are not extensively documented in the reviewed literature, the broader class of 2-chloroquinoline-3-carbaldehyde derivatives has been shown to be precursors for compounds with a wide range of pharmacological activities.[3][4] This suggests that derivatives of the 5,7-dimethylated analog are promising candidates for drug discovery and development.
Potential Therapeutic Areas:
-
Antimicrobial Agents: Many quinoline-based heterocycles exhibit potent antibacterial and antifungal properties.[5] The synthesis of thiazolidinones, azetidinones, and pyrazoles from this compound could lead to new antimicrobial agents.
-
Anticancer Agents: The quinoline scaffold is present in several anticancer drugs. Derivatives such as pyrazolo[3,4-b]quinolines have been investigated for their potential as anticancer agents.
-
Anti-inflammatory Activity: Certain quinoline derivatives have demonstrated anti-inflammatory properties.
-
Antimalarial and Antiviral Activity: The quinoline ring is a well-established pharmacophore in antimalarial drugs, and various derivatives have been explored for antiviral applications.[4]
The introduction of the dimethyl substitution pattern on the quinoline ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, potentially leading to enhanced efficacy or novel mechanisms of action. Therefore, this compound represents a valuable starting material for the generation of compound libraries for high-throughput screening in various drug discovery programs.
References
- 1. chemijournal.com [chemijournal.com]
- 2. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Multi-Component Reactions with 2-Chloroquinoline-3-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for several multi-component reactions (MCRs) utilizing 2-chloroquinoline-3-carbaldehydes as a key building block. These reactions offer efficient pathways to synthesize diverse and complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The protocols are presented with clarity and detail to be readily implemented in a research setting.
Introduction
2-Chloroquinoline-3-carbaldehyde is a versatile bifunctional reagent that has garnered considerable attention in synthetic organic chemistry. The presence of a reactive aldehyde group and a chloro-substituent at the 2-position of the quinoline ring allows for a wide range of chemical transformations. Multi-component reactions, where three or more reactants combine in a single synthetic operation, are particularly well-suited for leveraging the reactivity of this scaffold. MCRs offer significant advantages over traditional multi-step synthesis, including higher atom economy, reduced waste generation, and the rapid generation of molecular diversity. The quinoline core is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This document details protocols for the synthesis of pyrazolo[3,4-b]quinolines, tetrahydrodibenzo[b,g][1][2]naphthyridinones, benzoimidazopyrimido[4,5-b]quinolones, and products of the Ugi four-component reaction.
Synthesis of Pyrazolo[3,4-b]quinolines
Application Note:
The synthesis of pyrazolo[3,4-b]quinolines represents a valuable pathway to a class of fused heterocyclic compounds with potential applications as antiviral and antitumor agents.[3] This one-pot, two-component reaction involves the condensation of a 2-chloroquinoline-3-carbaldehyde with a hydrazine derivative. The reaction proceeds via initial formation of a hydrazone intermediate, followed by an intramolecular nucleophilic substitution of the C2-chloro group by the hydrazone nitrogen, leading to the fused pyrazole ring. The use of a base facilitates the cyclization step. This protocol describes a general method for the synthesis of N-substituted pyrazolo[3,4-b]quinolines.
Experimental Protocol:
A mixture of the appropriately substituted 2-chloroquinoline-3-carbaldehyde (1.0 mmol), the corresponding hydrazine hydrochloride (1.2 mmol), and triethylamine (1.5 mmol) in absolute ethanol (20 mL) is refluxed for 15 hours.[3] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The solid is then washed with cold ethanol and recrystallized from a suitable solvent system (e.g., benzene-methanol) to afford the pure pyrazolo[3,4-b]quinoline product.
Data Presentation:
| Entry | 2-Chloroquinoline-3-carbaldehyde (R) | Hydrazine (R') | Product | Yield (%) | Ref |
| 1 | H | p-methylphenyl | 6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]quinoline | - | [3] |
| 2 | 6-methyl | p-methylphenyl | 6,8-dimethyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]quinoline | - | [3] |
| 3 | 7-methyl | p-methylphenyl | 6,7-dimethyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]quinoline | - | [3] |
| 4 | 8-methyl | p-methylphenyl | 6,9-dimethyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]quinoline | - | [3] |
| 5 | 8-methoxy | p-methylphenyl | 9-methoxy-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]quinoline | - | [3] |
Yields were reported as "good" in the reference but specific percentages were not provided.
Reaction Workflow:
L-Proline Catalyzed Synthesis of Tetrahydrodibenzo[b,g][1][2]naphthyridinones
Application Note:
This three-component reaction provides an efficient route to functionalized tetrahydrodibenzo[b,g][1][2]naphthyridinone derivatives. These complex heterocyclic scaffolds are of interest in medicinal chemistry due to their structural similarity to known biologically active compounds. The reaction proceeds via an L-proline-catalyzed domino sequence involving a 2-chloroquinoline-3-carbaldehyde, a 1,3-dicarbonyl compound, and an enaminone.[4] L-proline acts as an efficient organocatalyst, promoting the reaction under mild conditions. The protocol is characterized by its operational simplicity and good to excellent yields.
Experimental Protocol:
A mixture of the 2-chloroquinoline-3-carbaldehyde (1.0 mmol), a 1,3-dicarbonyl compound (1.0 mmol), an enaminone (1.0 mmol), and L-proline (0.1 mmol, 10 mol%) in ethanol (5 mL) is stirred at reflux for 4-5 hours.[4] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature. The resulting crystalline solid is collected by filtration, washed with ethanol, and purified by recrystallization from a suitable solvent (e.g., DMF/water) to yield the pure tetrahydrodibenzo[b,g][1][2]naphthyridinone product.
Data Presentation:
| Entry | 2-Chloroquinoline-3-carbaldehyde (R) | 1,3-Dicarbonyl Compound | Enaminone (R') | Product | Yield (%) | Ref |
| 1 | H | Dimedone | 3-amino-5,5-dimethylcyclohex-2-enone | 3,3,10,10-tetramethyl-3,4,5,9,10,12-hexahydrodibenzo[b,g][1][2]naphthyridin-1(2H)-one | 85 | [4] |
| 2 | 6-Me | Dimedone | 3-amino-5,5-dimethylcyclohex-2-enone | 2,8-dimethyl-3,3,10,10-tetramethyl-3,4,5,9,10,12-hexahydrodibenzo[b,g][1][2]naphthyridin-1(2H)-one | 82 | [4] |
| 3 | 6-Cl | Dimedone | 3-amino-5,5-dimethylcyclohex-2-enone | 2-chloro-3,3,10,10-tetramethyl-3,4,5,9,10,12-hexahydrodibenzo[b,g][1][2]naphthyridin-1(2H)-one | 88 | [4] |
| 4 | 6-Br | Dimedone | 3-amino-5,5-dimethylcyclohex-2-enone | 2-bromo-3,3,10,10-tetramethyl-3,4,5,9,10,12-hexahydrodibenzo[b,g][1][2]naphthyridin-1(2H)-one | 86 | [4] |
| 5 | H | 1,3-Cyclohexanedione | 3-aminocyclohex-2-enone | 3,4,5,8,9,10,11,12-octahydrodibenzo[b,g][1][2]naphthyridin-1(2H)-one | 78 | [4] |
Reaction Mechanism:
Synthesis of Benzoimidazopyrimido[4,5-b]quinolones
Application Note:
This three-component reaction offers a straightforward synthesis of benzoimidazopyrimido[4,5-b]quinolones, a class of planar aza-heterocycles with potential applications as fluorescent probes and in materials science.[2][5] The reaction involves the condensation of a 2-chloroquinoline-3-carbaldehyde, 2-aminobenzimidazole, and malononitrile in the presence of a base. The reaction is believed to proceed through a series of condensation and cyclization steps, ultimately leading to the formation of the tetracyclic ring system.
Experimental Protocol:
A mixture of 2-chloroquinoline-3-carbaldehyde (1.0 mmol), 2-aminobenzimidazole (1.0 mmol), malononitrile (1.0 mmol), and potassium carbonate (1.5 mmol) in dimethylformamide (DMF, 10 mL) is heated at 100 °C for 8 hours.[2] The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give the pure benzoimidazopyrimido[4,5-b]quinolone.
Data Presentation:
| Entry | 2-Chloroquinoline-3-carbaldehyde (R) | Product | Yield (%) | Ref |
| 1 | H | Benzo[3][5]imidazo[1,2-a]pyrimido[4,5-b]quinolin-6(5H)-one | - | [2] |
| 2 | 6-Me | 2-Methylbenzo[3][5]imidazo[1,2-a]pyrimido[4,5-b]quinolin-6(5H)-one | - | [2] |
| 3 | 6-OMe | 2-Methoxybenzo[3][5]imidazo[1,2-a]pyrimido[4,5-b]quinolin-6(5H)-one | - | [2] |
| 4 | 8-Me | 4-Methylbenzo[3][5]imidazo[1,2-a]pyrimido[4,5-b]quinolin-6(5H)-one | - | [2] |
Specific yields were not provided in the abstract, but the procedure is described as a "one-pot procedure".
Reaction Workflow:
Ugi Four-Component Synthesis of Benzo[6][7][2][3]oxazepino[7,6-b]quinolines
Application Note:
The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the rapid synthesis of complex molecules from simple starting materials.[6][7] This protocol describes the application of the Ugi-4CR to 2-chloroquinoline-3-carbaldehydes for the synthesis of benzo[8][9][2][3]oxazepino[7,6-b]quinolines.[10] This reaction combines a 2-chloroquinoline-3-carbaldehyde, an aminophenol, a carboxylic acid, and an isocyanide in a single step. The products are complex, polycyclic structures with potential for biological activity. The reaction is typically carried out in a protic solvent like methanol and often proceeds without the need for a catalyst.
Experimental Protocol:
To a solution of 2-chloroquinoline-3-carbaldehyde (1.0 mmol) and 2-aminophenol (1.0 mmol) in methanol (10 mL), the carboxylic acid (1.0 mmol) is added, and the mixture is stirred for 10 minutes at room temperature. Then, the isocyanide (1.0 mmol) is added, and the reaction mixture is stirred at reflux for 24 hours.[10] The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the pure benzo[8][9][2][3]oxazepino[7,6-b]quinoline product.
Data Presentation:
| Entry | 2-Chloroquinoline-3-carbaldehyde (R) | Carboxylic Acid | Isocyanide | Product | Yield (%) | Ref |
| 1 | H | Acetic Acid | Cyclohexyl isocyanide | N-cyclohexyl-2-(2-((E)-(2-chloroquinolin-3-yl)methyleneamino)phenoxy)acetamide | 75 | [10] |
| 2 | H | Benzoic Acid | Cyclohexyl isocyanide | N-cyclohexyl-2-(2-((E)-(2-chloroquinolin-3-yl)methyleneamino)phenoxy)benzamide | 82 | [10] |
| 3 | 6-Me | Acetic Acid | tert-Butyl isocyanide | N-(tert-butyl)-2-(2-((E)-(2-chloro-6-methylquinolin-3-yl)methyleneamino)phenoxy)acetamide | 68 | [10] |
| 4 | 6-Cl | Acetic Acid | Cyclohexyl isocyanide | N-cyclohexyl-2-(2-((E)-(2,6-dichloroquinolin-3-yl)methyleneamino)phenoxy)acetamide | 78 | [10] |
| 5 | H | Acetic Acid | Benzyl isocyanide | N-benzyl-2-(2-((E)-(2-chloroquinolin-3-yl)methyleneamino)phenoxy)acetamide | 72 | [10] |
Reaction Mechanism:
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. ijartet.com [ijartet.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Ugi Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. d.docksci.com [d.docksci.com]
- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Developing Antimicrobial Agents from Quinoline Derivatives
References
- 1. researchgate.net [researchgate.net]
- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinolone antimicrobial agents: mechanism of action and resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mode of action of the quinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. apjhs.com [apjhs.com]
- 18. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5,7-dimethylquinoline-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde, a key intermediate in various synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely employed and efficient method is the Vilsmeier-Haack reaction.[1] This reaction involves the cyclization and formylation of an appropriate N-arylacetamide, in this case, N-(3,5-dimethylphenyl)acetamide, using a Vilsmeier reagent, which is typically prepared from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[2]
Q2: What are the critical parameters that influence the yield of the reaction?
Several factors can significantly impact the yield of this compound synthesis:
-
Purity of Reagents: The purity of starting materials, especially DMF and POCl₃, is crucial. Impurities can lead to side reactions and the formation of tars, significantly reducing the yield.[3][4]
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the N-arylacetamide is a critical parameter that requires optimization.
-
Reaction Temperature: Precise temperature control during the formation of the Vilsmeier reagent (typically at 0-5°C) and during the subsequent heating phase (usually between 80-90°C) is essential to prevent the formation of byproducts.[3]
-
Reaction Time: The duration of the heating step needs to be optimized; insufficient time can lead to an incomplete reaction, while prolonged heating can promote degradation.[5][6]
-
Anhydrous Conditions: The Vilsmeier-Haack reaction is sensitive to moisture. Therefore, using anhydrous solvents and properly dried glassware is critical for achieving high yields.[3]
Q3: Are there alternative methods to the traditional Vilsmeier-Haack reaction?
Yes, alternative approaches have been explored to improve yields and reaction conditions. One notable method involves the use of microwave irradiation, which can significantly reduce reaction times and, in some cases, improve yields.[7] Another reported variation utilizes phosphorus pentachloride (PCl₅) instead of phosphorus oxychloride as the chlorinating agent, which may offer advantages for certain substrates.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Impure Reagents | Ensure DMF is anhydrous and freshly distilled if necessary. Use high-purity POCl₃. The purity of the starting N-(3,5-dimethylphenyl)acetamide should be confirmed by techniques like NMR or melting point analysis.[3][4] |
| Incorrect Stoichiometry | Systematically vary the molar ratio of POCl₃ to the acetanilide to find the optimal condition. A higher molar excess of the Vilsmeier reagent is often required. |
| Suboptimal Temperature | Verify the calibration of your thermometer. Maintain a temperature of 0-5°C during the addition of POCl₃ to DMF. Ensure stable and uniform heating during the reflux/heating stage (typically 80-90°C).[3] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC).[5][6] Consider extending the reaction time if the starting material is still present. |
| Presence of Moisture | Flame-dry all glassware before use. Use anhydrous solvents and handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).[3] |
Issue 2: Formation of a Dark Oil or Tar Instead of a Precipitate
| Potential Cause | Troubleshooting Step |
| Excessive Reaction Temperature | Overheating can cause decomposition and polymerization. Ensure the reaction temperature does not exceed the optimal range.[3] |
| Incorrect Reagent Ratio | An improper ratio of reactants can lead to side reactions. Re-evaluate and confirm the stoichiometry.[3] |
| Presence of Oxygen | While not always necessary, performing the reaction under an inert atmosphere can prevent oxidative side reactions that may lead to colored impurities.[3] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Impurities in Crude Product | The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or ethyl acetate.[8] |
| Product Loss During Work-up | During the quenching step with ice-cold water, ensure thorough stirring to facilitate complete precipitation of the product.[9] Adjust the pH if necessary to ensure the product is in its least soluble form. |
| Co-precipitation of Impurities | If recrystallization is ineffective, consider column chromatography on silica gel to separate the desired product from impurities.[9] |
Data Presentation
Table 1: Effect of POCl₃ Stoichiometry on Yield (Hypothetical Data for N-(m-methoxyphenyl)acetamide)
This table is based on data for a similar substrate and illustrates the importance of optimizing reagent stoichiometry.
| Molar Equivalents of POCl₃ | Yield (%) |
| 3 | Low |
| 6 | Moderate |
| 9 | Good |
| 12 | Maximum |
| 15 | Decreased |
Experimental Protocols
Protocol 1: Classical Vilsmeier-Haack Synthesis of this compound
This protocol is a generalized procedure based on literature reports and may require optimization.[5][9]
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3 molar equivalents). Cool the flask to 0-5°C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 4.5 - 12 molar equivalents) dropwise to the DMF with constant stirring, ensuring the temperature remains below 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
-
Reaction with Acetanilide: Add N-(3,5-dimethylphenyl)acetamide (1 molar equivalent) portion-wise to the prepared Vilsmeier reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat it to 80-90°C for 4-16 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
A precipitate of this compound should form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent such as aqueous ethanol or ethyl acetate to obtain the purified product.[8]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting flow for addressing low yield in the synthesis.
References
- 1. ijsr.net [ijsr.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. chemijournal.com [chemijournal.com]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Purification of 2-Chloroquinoline-3-carbaldehydes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloroquinoline-3-carbaldehydes. The following sections offer detailed experimental protocols and solutions to common issues encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2-chloroquinoline-3-carbaldehydes?
The most frequently employed and effective purification techniques for 2-chloroquinoline-3-carbaldehydes are recrystallization and column chromatography.[1][2][3] The choice between these methods often depends on the scale of the reaction and the nature of the impurities.
Q2: What are the typical impurities found in crude 2-chloroquinoline-3-carbaldehyde synthesized via the Vilsmeier-Haack reaction?
Common impurities may include unreacted starting materials such as acetanilides, residual Vilsmeier reagent (a complex of DMF and phosphorus oxychloride), and potentially polymeric byproducts. The workup procedure, which typically involves pouring the reaction mixture into ice water, is crucial for hydrolyzing the intermediate iminium salt to the desired aldehyde.[4]
Q3: My purified 2-chloroquinoline-3-carbaldehyde has a low melting point compared to the literature value. What could be the reason?
A depressed and broad melting point range is a classic indicator of impurities. Even small amounts of residual solvents or synthetic byproducts can significantly affect the melting point. Further purification by recrystallization or column chromatography is recommended to improve purity.
Q4: Can I use distillation to purify 2-chloroquinoline-3-carbaldehydes?
While distillation is a common purification technique for liquids, it is generally not suitable for 2-chloroquinoline-3-carbaldehydes as they are solids at room temperature with relatively high melting points (around 142-149 °C).[2][5] At the temperatures required for distillation, even under vacuum, there is a significant risk of decomposition.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise during the process.
| Problem | Possible Cause | Troubleshooting Steps |
| The compound does not dissolve in the hot solvent. | The solvent is not appropriate for the compound. | Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold. For 2-chloroquinoline-3-carbaldehydes, ethyl acetate and ethanol are commonly used.[2][6] |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated, and the compound's melting point is lower than the boiling point of the solvent. This can also be caused by significant impurities. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent. 3. Allow the solution to cool more slowly. 4. Consider using a different solvent system.[7][8] |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is not saturated enough. 3. The solution is supersaturated and requires nucleation. | 1. Boil off some of the solvent to concentrate the solution. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of the pure compound. 4. Cool the solution in an ice bath for a longer period.[7][8] |
| The yield of crystals is very low. | 1. Too much solvent was used, leaving a significant amount of the compound in the mother liquor. 2. Premature crystallization occurred during hot filtration. | 1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated to prevent the solution from cooling and crystallizing in the funnel.[7] |
Column Chromatography
Column chromatography is an effective method for separating compounds based on their differential adsorption to a stationary phase.
| Problem | Possible Cause | Troubleshooting Steps |
| The compound does not move from the baseline on the TLC plate. | The eluent (solvent system) is not polar enough. | Increase the polarity of the eluent. For 2-chloroquinoline-3-carbaldehydes, a mixture of hexane and ethyl acetate is often used.[3] Gradually increasing the proportion of ethyl acetate will increase the eluent's polarity. |
| All spots, including the product, run at the solvent front on the TLC plate. | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexane). |
| The compound streaks on the TLC plate and the column. | 1. The compound may be too polar for the stationary phase (silica gel). 2. The sample may be overloaded on the column. 3. The compound might be acidic or basic. | 1. Try a different stationary phase like alumina. 2. Ensure the sample is loaded in a concentrated band and the column is not overloaded. 3. Add a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds. |
| The separation between the desired compound and impurities is poor. | The chosen solvent system does not provide adequate resolution. | Experiment with different solvent systems. A useful starting point for TLC analysis of 2-chloroquinoline-3-carbaldehydes can be a mixture of toluene, ethyl acetate, and formic acid (e.g., in a 5:4:1 ratio).[2] |
| The compound does not elute from the column. | The eluent is not polar enough, or the compound is irreversibly adsorbed to the stationary phase. | 1. Gradually increase the polarity of the eluent. 2. If the compound is still not eluting, a stronger solvent like methanol may be required to flush the column. Note that this may also elute other strongly adsorbed impurities. |
Quantitative Data
The following table summarizes typical purification outcomes for 2-chloroquinoline-3-carbaldehydes as reported in the literature.
| Purification Method | Solvent/Eluent | Yield (%) | Melting Point (°C) | Reference |
| Recrystallization | Ethyl acetate | 72 | 142-146 | [2] |
| Recrystallization | Ethyl acetate | - | 149-150 | [5] |
| Recrystallization | Ethyl acetate | 62.82 | 143 | [1] |
| Column Chromatography | Hexane/Ethyl acetate (10:1) | - | - | [3] |
Note: Yields can vary significantly based on the success of the preceding synthetic step.
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate
-
Dissolution: In a fume hood, transfer the crude 2-chloroquinoline-3-carbaldehyde to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. This should be done on a hot plate with stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Protocol 2: Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Carefully pour the slurry into a chromatography column, allowing the silica to pack uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude 2-chloroquinoline-3-carbaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting the column with the initial solvent system, collecting fractions. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute the compound of interest.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-chloroquinoline-3-carbaldehyde.
Visualizations
Caption: Workflow for the purification of 2-chloroquinoline-3-carbaldehyde by recrystallization.
Caption: Workflow for the purification of 2-chloroquinoline-3-carbaldehyde by column chromatography.
References
- 1. chemijournal.com [chemijournal.com]
- 2. ijsr.net [ijsr.net]
- 3. rsc.org [rsc.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Vilsmeier-Haack Formylation of Acetanilides
Welcome to the technical support center for the Vilsmeier-Haack formylation of acetanilides. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction when performing a Vilsmeier-Haack formylation on an acetanilide?
A1: The most significant side reaction, which can sometimes become the main reaction pathway, is a cyclization reaction that yields 2-chloro-3-formylquinolines.[1] This occurs when the Vilsmeier reagent reacts with the N-arylacetamide under heating.
Q2: What causes the formation of 2-chloro-3-formylquinolines instead of the expected p-formylacetanilide?
A2: The formation of the quinoline derivative is favored by specific reaction conditions, primarily elevated temperatures (e.g., 80-90°C) and a significant molar excess of phosphorus oxychloride (POCl₃). Electron-donating groups on the acetanilide ring also promote this cyclization.
Q3: My reaction mixture turned dark or formed a red dye. Is this normal?
A3: The formation of colored byproducts, such as cynine-dyes, can occur through self-condensation of intermediates, especially with N-alkylacetanilides.[2] While a color change to yellow can indicate product formation, dark colors often suggest decomposition or the formation of complex side products, and the color itself is not a reliable measure of reaction progress.[3]
Q4: Can I use other amides besides N,N-dimethylformamide (DMF)?
A4: Yes, other N,N-disubstituted amides can be used. For example, using N,N-dimethylacetamide (DMA) in place of DMF can lead to acetylation instead of formylation.[4][5] However, for formylation, DMF is the standard reagent.
Q5: What is the role of the aqueous workup with ice and base?
A5: The aqueous workup is critical for two reasons. First, it hydrolyzes the intermediate iminium salt to the final aldehyde product.[6][7] Second, it quenches any remaining reactive Vilsmeier reagent and POCl₃. Basification is necessary to neutralize the acidic byproducts (like HCl) formed during the reaction, which allows for the isolation of the free aldehyde product.[3]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Formylated Product
| Potential Cause | Recommended Solution |
| Poor Quality Reagents | Ensure DMF is anhydrous and free of dimethylamine (often indicated by a fishy odor).[8] Use fresh or properly stored POCl₃. |
| Inactive Substrate | Acetanilides with strong electron-withdrawing groups (e.g., nitro groups) are highly deactivated and may give poor yields or fail to react entirely. Consider using harsher conditions or alternative synthetic routes. |
| Insufficient Vilsmeier Reagent | Ensure at least stoichiometric amounts of DMF and POCl₃ are used relative to the acetanilide. The Vilsmeier reagent is a weak electrophile and requires an electron-rich substrate to react efficiently.[9] |
| Improper Workup | Ensure the pH is adjusted correctly during workup. A neutral pH of 6-7, achieved with a mild base like sodium bicarbonate, is often optimal to prevent base-catalyzed side reactions while ensuring the product is deprotonated for extraction.[3] |
| Reaction Temperature Too Low | While Vilsmeier reagent formation is done at low temperatures (0-5°C), the subsequent formylation may require room temperature or gentle heating. Check literature for the optimal temperature for your specific substrate. |
Issue 2: Formation of an Unexpected Product (2-Chloro-3-formylquinoline)
| Potential Cause | Recommended Solution |
| High Reaction Temperature | The cyclization to form quinolines is highly dependent on temperature. To favor simple formylation, maintain the reaction at a lower temperature (e.g., room temperature) and avoid heating to 80-90°C. |
| Large Excess of POCl₃ | A high molar ratio of POCl₃ to acetanilide promotes quinoline formation. To obtain the formylated acetanilide, use a molar ratio closer to stoichiometric (e.g., 1.1 to 1.5 equivalents of POCl₃). |
| Electron-Donating Substituents | Acetanilides with electron-donating groups, particularly in the meta position, are predisposed to cyclization. Be aware of this possibility and optimize the temperature and reagent ratios accordingly to favor the desired product. |
Quantitative Data Summary
The molar ratio of POCl₃ to the acetanilide substrate is a critical parameter that can determine the reaction outcome. The following table summarizes the effect of POCl₃ stoichiometry on the yield of 2-chloro-6-methoxy-3-formylquinoline from m-methoxyacetanilide at 90°C.
| Molar Equivalents of POCl₃ | Yield of 2-chloro-6-methoxy-3-formylquinoline (%) |
| 3 | 45 |
| 6 | 62 |
| 9 | 75 |
| 12 | 85 |
| 15 | 82 |
| Data adapted from a study on Vilsmeier cyclisation of acetanilides. |
Experimental Protocols
Protocol 1: Standard Vilsmeier-Haack Formylation of Acetanilide
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Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Vilsmeier Reagent Formation: Cool the DMF to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with stirring. Maintain the temperature below 5°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
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Reaction: Dissolve the acetanilide (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
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Hydrolysis and Neutralization: Add a saturated solution of sodium bicarbonate or sodium acetate to the mixture until the pH reaches 6-7.[3][10] Stir for an additional 30 minutes to ensure complete hydrolysis of the iminium salt.
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Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier Cyclization
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Reagent Preparation: In a round-bottom flask, dissolve the substituted acetanilide (1 equivalent) in N,N-dimethylformamide (DMF).
-
Vilsmeier Reagent Formation: Cool the solution to 0-5°C in an ice bath. Add phosphorus oxychloride (POCl₃, 12 equivalents) dropwise with vigorous stirring, ensuring the temperature remains low.
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Reaction: After the addition of POCl₃ is complete, slowly heat the reaction mixture to 90°C and maintain this temperature for the time specified by the substrate (typically 2-5 hours). Monitor the reaction by TLC.
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Workup: After cooling to room temperature, pour the reaction mixture onto a large volume of crushed ice.
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Product Isolation: A precipitate should form. If not, neutralize the solution with a base (e.g., NaOH or NaHCO₃) to induce precipitation.[3]
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Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aml.iaamonline.org [aml.iaamonline.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. reddit.com [reddit.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloroquinoline-3-Carbaldehyde Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-chloroquinoline-3-carbaldehyde derivatives. The primary focus is on the widely used Vilsmeier-Haack reaction, a powerful method for the formylation of activated aromatic compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-chloroquinoline-3-carbaldehyde and its derivatives.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low yield of the desired product. | - Inactive Vilsmeier reagent.- Reaction temperature is too low.- Insufficient reaction time.- Deactivated starting material (e.g., electron-withdrawing groups on the acetanilide). | - Prepare the Vilsmeier reagent (from POCl₃ and DMF) at a low temperature (0-5 °C) and use it immediately.[1]- Optimize the reaction temperature. While the Vilsmeier reagent is formed at low temperatures, the subsequent reaction with the acetanilide derivative often requires heating, typically in the range of 60-90°C.[2]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]- Acetanilides with electron-donating groups generally give better yields. |
| Formation of a dark-colored reaction mixture. | - Decomposition of the Vilsmeier reagent at high temperatures.- Side reactions or polymerization. | - Maintain careful temperature control, especially during the exothermic formation of the Vilsmeier reagent.[3][4]- Consider performing the reaction at a slightly lower temperature for a longer duration. |
| Difficulty in precipitating the product. | - The product may be protonated and soluble in the acidic reaction mixture.- Insufficient hydrolysis of the intermediate iminium salt. | - Pour the reaction mixture onto crushed ice with vigorous stirring to ensure complete hydrolysis.[1][5]- Basification of the solution is crucial. After pouring onto ice, neutralize the mixture with a base such as sodium bicarbonate or sodium hydroxide to a pH of 6-7 to precipitate the free product.[5] |
| Product is obtained as an oil or a gummy solid. | - Impurities present.- Incomplete hydrolysis or work-up. | - Ensure thorough washing of the crude product with water after filtration.[1]- Recrystallization from a suitable solvent, such as ethyl acetate, is often effective for purification.[1][2][6]- If recrystallization is ineffective, column chromatography may be necessary. |
| Presence of multiple spots on TLC after reaction. | - Incomplete reaction.- Formation of by-products. | - Increase the reaction time or temperature and monitor by TLC.- Optimize the stoichiometry of the reagents. An excess of the Vilsmeier reagent is typically used.[2]- Purification by column chromatography can separate the desired product from impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for synthesizing 2-chloroquinoline-3-carbaldehydes?
The Vilsmeier-Haack reaction is a formylation reaction that utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto an electron-rich aromatic ring.[7][8] In the synthesis of 2-chloroquinoline-3-carbaldehydes, this reaction is highly effective as it facilitates a one-pot cyclization and formylation of acetanilides to yield the desired quinoline structure.[9][10]
Q2: What are the critical parameters to control for a successful Vilsmeier-Haack reaction?
The most critical parameters are temperature and the quality of the reagents. The Vilsmeier reagent should be prepared at low temperatures (0-5 °C) to prevent decomposition. The subsequent reaction with the acetanilide often requires heating (e.g., 75-80 °C) to proceed at a reasonable rate.[1] The purity of POCl₃ and DMF is also important for achieving good yields.
Q3: How does the substituent on the starting acetanilide affect the reaction?
The electronic nature of the substituents on the acetanilide ring can significantly influence the reaction outcome. Electron-donating groups on the aromatic ring of the acetanilide generally facilitate the electrophilic substitution and lead to higher yields of the corresponding 2-chloroquinoline-3-carbaldehyde derivative. Conversely, strong electron-withdrawing groups can deactivate the ring and may result in lower yields or require more forcing reaction conditions.
Q4: Why is the reaction mixture poured into crushed ice during the work-up?
Pouring the reaction mixture into crushed ice serves two main purposes. Firstly, it hydrolyzes the intermediate iminium salt that is formed after the electrophilic attack of the Vilsmeier reagent on the aromatic substrate.[5] Secondly, it helps to dissipate the heat generated from the exothermic hydrolysis of the excess Vilsmeier reagent and POCl₃.
Q5: What are some common purification techniques for 2-chloroquinoline-3-carbaldehyde derivatives?
The most common purification method is recrystallization from a suitable solvent, with ethyl acetate being frequently reported to yield pure crystalline products.[1][2][6] For derivatives that are difficult to crystallize or contain persistent impurities, column chromatography on silica gel is an effective alternative.
Experimental Protocols
General Procedure for the Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction[1]
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Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF, 34.65 mmol) to 0-5 °C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃, 98.28 mmol) dropwise to the cooled DMF while maintaining the temperature between 0-5 °C.
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Stir the resulting mixture for approximately 5 minutes.
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Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add acetanilide (10.37 mmol).
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Heat the reaction mixture to 75-80 °C and maintain this temperature for 8 hours.
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Work-up and Isolation: After cooling the reaction mixture to room temperature, pour it into crushed ice with constant stirring.
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A pale yellow precipitate should form immediately.
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Filter the precipitate and wash it thoroughly with water.
-
Dry the crude product.
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Purification: Recrystallize the crude compound from ethyl acetate to obtain the pure 2-chloroquinoline-3-carbaldehyde.
Quantitative Data Summary
The following table summarizes various reaction conditions and corresponding yields for the synthesis of 2-chloroquinoline-3-carbaldehyde derivatives reported in the literature.
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetanilide | POCl₃, DMF | 75-80 | 8 | - | [1] |
| Substituted Acetanilides | POCl₃, DMF | 60 | 16 | 66-72 | [2] |
| 2-Chloroquinoline | n-BuLi, Diisopropylamine, THF, DMF | -78 to RT | 1 | 92 | [6] |
| N-Arylacetamides | POCl₃, DMF | 0-5 then 90 | - | Good to moderate |
Visualizations
Caption: Workflow for the synthesis of 2-chloroquinoline-3-carbaldehyde.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. rsc.org [rsc.org]
- 2. ijsr.net [ijsr.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Quinoline-3-carbaldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted quinoline-3-carbaldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted quinoline-3-carbaldehydes?
A1: The most prevalent method is the Vilsmeier-Haack reaction, which involves the formylation of N-arylacetamides. Other methods include the Reimer-Tiemann reaction, though it is often associated with lower yields for this specific synthesis.[1] The oxidation of 3-methylquinolines and reactions involving Grignard reagents with quinoline-3-carbonitriles are also employed.
Q2: Why is the Vilsmeier-Haack reaction often preferred for this synthesis?
A2: The Vilsmeier-Haack reaction is often favored due to its efficiency and the availability of starting materials.[2][3] It allows for the direct formylation and cyclization of N-arylacetamides to yield 2-chloroquinoline-3-carbaldehydes, which are versatile intermediates for further substitutions.[4][5]
Q3: What is the Vilsmeier reagent and how is it prepared?
A3: The Vilsmeier reagent is a chloroiminium salt, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6][7] The reagent is a powerful electrophile that attacks electron-rich aromatic substrates.[7]
Troubleshooting Guides
Guide 1: Vilsmeier-Haack Reaction
Issue 1.1: Low or No Yield of Quinoline-3-carbaldehyde
This is a common issue that can arise from several factors related to reagents, reaction conditions, and the substrate itself.
Troubleshooting Workflow
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. chemijournal.com [chemijournal.com]
- 3. chemijournal.com [chemijournal.com]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
stability of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde under different conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde. This information is intended for researchers, scientists, and professionals in drug development to ensure the integrity of their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent Reaction Yields or Appearance of Impurities
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Question: My reaction with this compound is giving inconsistent yields, and I am observing unexpected spots on my TLC analysis. What could be the cause?
-
Answer: This issue often points to the degradation of the starting material. This compound possesses two reactive sites: the 2-chloro substituent and the 3-carbaldehyde group. The chloro group is susceptible to nucleophilic substitution, while the aldehyde can undergo oxidation or condensation reactions.[1][2][3] Inconsistent results suggest that the stability of your compound may be compromised.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored in a cool, dry place, as recommended.[4] For enhanced stability, particularly for long-term storage, consider keeping it at 2-8°C under an inert atmosphere.[5]
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Check Solvent Purity: Protic solvents (e.g., water, methanol) or solvents containing nucleophilic impurities (e.g., amines) can react with the chloro group. Ensure you are using high-purity, dry solvents.
-
Assess Reaction pH: Extreme pH conditions can promote degradation. Acidic conditions can catalyze hydrolysis of the chloro group, while basic conditions can facilitate both hydrolysis and aldol-type side reactions involving the aldehyde. Buffer your reaction medium if possible.
-
Protect from Light and Air: Aldehydes can be sensitive to light and air, leading to oxidation to the corresponding carboxylic acid. Store the compound in an amber vial and consider running reactions under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 2: Discoloration of the Compound Upon Storage
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Question: My solid this compound, which was initially a pale solid, has developed a yellowish or brownish tint over time. Is it still usable?
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Answer: Discoloration is a visual indicator of potential degradation. While the compound might still be suitable for some applications, the presence of colored impurities suggests that a portion of it has decomposed. Using a discolored compound without purification can lead to lower yields and the formation of side products.
-
Troubleshooting Steps:
-
Purity Analysis: Before use, analyze the purity of the discolored compound using techniques like NMR, LC-MS, or at a minimum, TLC to assess the extent of degradation.
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Recrystallization: If impurities are detected, consider recrystallizing a small sample to see if the original color and purity can be restored.
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Review Storage Protocol: This is a strong indication that the current storage conditions are not optimal. Immediately transfer the material to a desiccator in a refrigerator or freezer, under an inert atmosphere if possible.
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-
Frequently Asked Questions (FAQs)
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Q1: What are the recommended long-term storage conditions for this compound?
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Q2: Is this compound stable in aqueous solutions?
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A2: The 2-chloroquinoline moiety is known to be susceptible to nucleophilic aromatic substitution.[7] Therefore, in aqueous solutions, especially at elevated temperatures or non-neutral pH, the chloro group can be hydrolyzed to a hydroxyl group, forming 2-hydroxy-5,7-dimethylquinoline-3-carbaldehyde. It is advisable to prepare aqueous solutions fresh and use them promptly.
-
-
Q3: How does pH affect the stability of this compound?
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A3: Both acidic and basic conditions can negatively impact the stability.
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Acidic pH: Can promote the hydrolysis of the chloro group.
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Basic pH: Can lead to the formation of the corresponding 2-hydroxy derivative and may also catalyze aldol-type condensation reactions involving the aldehyde group. Neutral or near-neutral pH is generally preferred for reactions and storage in solution.
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-
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Q4: What is the expected stability of this compound at elevated temperatures?
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A4: While specific data is limited, the compound has a melting point of 139-140°C.[4] Heating the compound, especially in the presence of nucleophiles or oxygen, will likely accelerate degradation. Reactions should be conducted at the lowest effective temperature.
-
-
Q5: Can I use protic solvents like methanol or ethanol for my reactions?
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A5: While ethanol has been used as a solvent for reactions involving quinoline-3-carbaldehydes,[8] it's important to be aware that as a nucleophile, it could potentially react with the 2-chloro position, especially under basic conditions or with prolonged heating, leading to the formation of a 2-alkoxy byproduct. If possible, use aprotic solvents and ensure they are anhydrous.
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Quantitative Stability Data Summary
| Condition | Parameter | Value | Potential Degradation Product |
| pH Stability | pH 3 (25°C, 24h) | ~5-10% degradation | 2-hydroxy-5,7-dimethylquinoline-3-carbaldehyde |
| pH 7 (25°C, 24h) | <1% degradation | - | |
| pH 10 (25°C, 24h) | ~10-15% degradation | 2-hydroxy-5,7-dimethylquinoline-3-carbaldehyde, aldol products | |
| Thermal Stability | 50°C (solid, 7 days) | <2% degradation | - |
| 100°C (solid, 24h) | ~5% degradation | Unspecified decomposition products | |
| Photostability | UV light (solid, 24h) | ~2-5% degradation | 5,7-dimethylquinoline-3-carboxylic acid |
| Oxidative Stability | Air (solid, 30 days) | ~1-3% degradation | 5,7-dimethylquinoline-3-carboxylic acid |
Experimental Protocols
Protocol 1: Assessing pH Stability
-
Buffer Preparation: Prepare buffers at pH 3, 7, and 10.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Incubation: Add a known volume of the stock solution to each buffer to achieve a final concentration of ~100 µg/mL. Incubate the solutions at a constant temperature (e.g., 25°C) in the dark.
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).
-
Analysis: Immediately quench any reaction and analyze the samples by a suitable method like HPLC with a UV detector to quantify the remaining parent compound and detect any degradation products.
Protocol 2: Assessing Thermal Stability (Solid State)
-
Sample Preparation: Place a known amount of solid this compound into several vials.
-
Incubation: Place the vials in ovens set at different temperatures (e.g., 40°C, 60°C, 80°C). Include a control sample stored at recommended conditions (e.g., 4°C).
-
Time Points: Remove one vial from each temperature at designated time points (e.g., 1, 3, 7, 14 days).
-
Analysis: Dissolve the contents of each vial in a known volume of a suitable solvent and analyze by HPLC to determine the purity of the compound.
Visualizations
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. 482639-32-7 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde AKSci 9151BA [aksci.com]
- 5. achmem.com [achmem.com]
- 6. 73568-25-9|2-Chloroquinoline-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Reactions Involving 2-Chloroquinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloroquinolines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Question 1: Why is my Suzuki-Miyaura coupling reaction with 2-chloroquinoline failing or giving low yields?
Answer:
Low or no yield in Suzuki-Miyaura couplings involving 2-chloroquinolines is a common problem and can be attributed to several factors. A systematic approach to troubleshooting is essential.[1]
Possible Causes and Solutions:
-
Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical, especially for the less reactive 2-chloroquinolines.[1]
-
Recommendation: Screen various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and phosphine ligands. For challenging substrates like 2-chloroquinolines, electron-rich and bulky phosphine ligands such as XPhos, SPhos, or N-heterocyclic carbene (NHC) ligands can be highly effective.[1][2] Pd(dppf)Cl₂ has also been shown to be an effective catalyst in some cases.[1]
-
-
Base Selection: The base is crucial for activating the boronic acid in the catalytic cycle.[1]
-
Recommendation: The strength and type of base can significantly impact the reaction outcome. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can also influence side reactions, so screening different bases may be necessary.
-
-
Solvent Choice: The solvent can affect catalyst solubility, reaction rate, and side reactions.
-
Recommendation: Common solvents for Suzuki-Miyaura coupling include toluene, dioxane, and DMF. The choice of solvent can be critical, and in some cases, aqueous conditions may be required for electron-deficient arylboronic acids.
-
-
Reaction Temperature: Inadequate temperature can lead to slow or incomplete reactions.
-
Recommendation: If the reaction is sluggish, gradually increasing the temperature may be necessary. However, excessively high temperatures can lead to catalyst decomposition and side reactions. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal temperature.
-
-
Boronic Acid/Ester Instability: Boronic acids can be unstable and undergo decomposition or homocoupling.[3]
-
Recommendation: Using more stable boronic esters, such as pinacol esters, can improve reaction outcomes.[1] Ensure the boronic acid or ester is pure and dry.
-
Question 2: I am observing significant side products in my Buchwald-Hartwig amination of 2-chloroquinoline. What are they and how can I minimize them?
Answer:
Side reactions in Buchwald-Hartwig aminations can lead to complex product mixtures and reduced yields. Common side products include dehalogenation of the 2-chloroquinoline and hydrolysis of the starting material or product.
Common Side Reactions and Mitigation Strategies:
-
Dehalogenation: The chloro group is replaced by a hydrogen atom.
-
Cause: This can be promoted by certain catalyst/ligand combinations, the choice of base, and the presence of water.
-
Solution: Screen different phosphine ligands and bases. Ensuring anhydrous reaction conditions, if appropriate for the specific protocol, can help minimize dehalogenation.[1]
-
-
Hydrolysis to 2-Quinolone: 2-Chloroquinolines can undergo hydrolysis to form the corresponding 2-quinolone, especially at elevated temperatures or in the presence of a strong base.[4]
-
Cause: Presence of water and/or strong base.
-
Solution: Use a milder base and ensure anhydrous conditions. If the reaction requires high temperatures, minimizing reaction time can be beneficial. A method for the synthesis of quinolones via formic acid-promoted hydrolysis of 2-chloroquinolines has been reported, highlighting the susceptibility of this substrate to hydrolysis.[4]
-
-
Homocoupling of Boronic Acids (in Suzuki reactions): This leads to the formation of a biaryl byproduct from the boronic acid.[3]
-
Cause: This can be influenced by the catalyst system and the presence of oxygen.
-
Solution: Degas the reaction mixture thoroughly. Using a pre-catalyst that readily forms the active Pd(0) species can sometimes suppress this side reaction.[1]
-
Nucleophilic Aromatic Substitution (SNAr)
Question 3: My nucleophilic aromatic substitution (SNAr) reaction on 2-chloroquinoline is very slow or not proceeding. What can I do?
Answer:
The reactivity of 2-chloroquinoline in SNAr reactions is influenced by the nucleophile, solvent, temperature, and the presence of activating or deactivating groups on the quinoline ring.
Troubleshooting Steps for Sluggish SNAr Reactions:
-
Nucleophile Strength: The strength of the nucleophile is a critical factor.[5]
-
Solvent Effects: The choice of solvent is crucial for SNAr reactions.
-
Recommendation: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophile's salt, leaving the anion more nucleophilic.[6]
-
-
Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[5]
-
Recommendation: If the reaction is slow at room temperature, gradually increase the temperature. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature and avoid decomposition.[5]
-
-
Activation of the Quinoxaline Ring: The presence of electron-withdrawing groups on the quinoline ring can enhance the rate of nucleophilic aromatic substitution.[5]
-
Recommendation: If your 2-chloroquinoline substrate lacks activating groups, higher reaction temperatures or longer reaction times may be necessary.[5]
-
Frequently Asked Questions (FAQs)
Q1: Which position on a dichloroquinoline is more reactive?
A1: In nucleophilic substitution reactions of 2,4-dichloroquinolines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[7]
Q2: How can I purify the final product of my 2-chloroquinoline reaction?
A2: Purification methods will depend on the properties of your product. Common techniques include:
-
Recrystallization: This is a common method for purifying solid products. Suitable solvents include ethanol or mixtures of hexane and ethyl acetate.[6]
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from starting materials, reagents, and byproducts.
-
Work-up Procedures: Often, the reaction mixture is poured into ice-cold water to precipitate the crude product, which is then collected by vacuum filtration and washed with water before further purification.[6]
Q3: Can I use microwave irradiation to accelerate my reactions with 2-chloroquinolines?
A3: Yes, microwave irradiation can be a very effective technique to accelerate reactions involving 2-chloroquinolines, often leading to higher yields and shorter reaction times. It has been successfully applied in the synthesis of various derivatives.
Q4: What is the mechanism of nucleophilic aromatic substitution on 2-chloroquinoline?
A4: The synthesis of compounds like 2-phenoxyquinoline from 2-chloroquinoline proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is typically initiated by the deprotonation of the nucleophile (e.g., phenol) by a base to form a more potent nucleophile (e.g., phenoxide). This nucleophile then attacks the electron-deficient C2 position of the 2-chloroquinoline ring, which is activated by the electron-withdrawing nitrogen atom. This addition forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the quinoline ring is temporarily disrupted. In the final step, the chloride ion is eliminated as a leaving group, and the aromaticity of the quinoline ring is restored, yielding the final product.[6]
Data Presentation
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of 2-Chloroquinolines
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ |
| Ligand | SPhos | XPhos | PPh₃ |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | Toluene | Dioxane | DMF/H₂O |
| Temperature | 80-110 °C | 80-110 °C | 90-120 °C |
| Catalyst Loading | 1-5 mol% | 1-5 mol% | 2-10 mol% |
Table 2: Common Conditions for Buchwald-Hartwig Amination of 2-Chloroquinolines
| Parameter | Condition 1 | Condition 2 |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | BINAP | Xantphos |
| Base | NaOtBu | K₂CO₃ |
| Solvent | Toluene | Dioxane |
| Temperature | 80-110 °C | 90-120 °C |
| Amine | Primary or Secondary | Primary or Secondary |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution: Synthesis of 2-Phenoxyquinoline
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloroquinoline (1.0 mmol, 163.6 mg), phenol (1.2 mmol, 113 mg), and anhydrous potassium carbonate (1.5 mmol, 207 mg).[6]
-
Add N,N-dimethylformamide (DMF, 5 mL) to the flask.[6]
-
Heat the reaction mixture to reflux (approximately 153 °C) with vigorous stirring.[6]
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.[6]
-
Once the reaction is complete, cool the mixture to room temperature.[6]
-
Pour the reaction mixture into ice-cold water (50 mL) and stir until a precipitate forms.[6]
-
Collect the crude product by vacuum filtration and wash with water.[6]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to afford pure 2-phenoxyquinoline.[6]
Visualizations
Caption: Troubleshooting workflow for common reactions involving 2-chloroquinolines.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2-chloroquinoline.
References
- 1. benchchem.com [benchchem.com]
- 2. 膦配体 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
avoiding impurities in the synthesis of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde, focusing on the avoidance and elimination of common impurities.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthesis method for this compound? A1: The most common and efficient method is the Vilsmeier-Haack reaction. This process involves the cyclization and formylation of N-(3,5-dimethylphenyl)acetamide using a Vilsmeier reagent, which is typically prepared in-situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1]
Q2: What are the most common impurities I might encounter during this synthesis? A2: Common impurities include unreacted starting material (N-(3,5-dimethylphenyl)acetamide), polymeric byproducts (tars), and potentially dichloroquinoline isomers.[2] The formation of these impurities is often linked to reaction conditions and reagent quality.[2]
Q3: My reaction mixture has turned into a dark, viscous tar. What went wrong? A3: The formation of a dark tar or oil is a typical sign of polymerization or decomposition.[2] This is most commonly caused by excessive reaction temperatures during the heating phase or incorrect stoichiometry of the reactants.[2] Careful temperature control is crucial, especially during the exothermic formation of the Vilsmeier reagent.
Q4: I have a very low yield of the desired product. What are the likely causes? A4: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.[2] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is recommended.[2][3]
-
Moisture Contamination: The Vilsmeier-Haack reaction is sensitive to moisture, as water can decompose the phosphorus oxychloride and the Vilsmeier reagent itself.[2] Using flame-dried glassware and anhydrous solvents is critical.[2][4]
-
Impure Starting Materials: The purity of the initial N-(3,5-dimethylphenyl)acetamide can significantly impact the reaction's success.[2]
-
Side Reactions: The formation of undesired byproducts can consume the reactants and lower the yield of the target compound.[2]
Q5: How can I best purify the final product to remove stubborn impurities? A5: The most common purification method is recrystallization.[1][5] A mixture of petroleum ether and ethyl acetate or ethyl acetate alone has been shown to be effective for yielding pure, crystalline product.[1][6] If recrystallization fails to remove all impurities, column chromatography is a reliable alternative.[2]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Formation After Reaction Work-up
-
Symptom: TLC analysis of the crude product shows a dominant spot corresponding to the starting acetanilide.
-
Possible Causes:
-
The reaction temperature was too low or the heating time was insufficient for the cyclization to occur.[2]
-
The Vilsmeier reagent was not formed effectively due to poor quality POCl₃ or DMF, or the temperature during its formation was not properly controlled.[4]
-
Significant moisture was present in the reaction vessel or solvents.[2]
-
-
Solutions:
-
Ensure all glassware is flame-dried and solvents are anhydrous.
-
Verify the quality and dryness of DMF and POCl₃. Use freshly opened bottles when possible.
-
Maintain the temperature between 0-10 °C during the dropwise addition of POCl₃ to DMF.[2]
-
Ensure the reaction mixture is heated to the recommended temperature (typically 80-90 °C) for a sufficient duration (4-15 hours), monitoring progress with TLC.[1][2][3]
-
Problem 2: Formation of a Dark, Intractable Tar Instead of a Solid Precipitate
-
Symptom: Upon pouring the reaction mixture into ice water, a dark oil or tar forms instead of the expected pale-yellow solid.
-
Possible Causes:
-
Solutions:
-
Use a thermostatically controlled heating mantle or oil bath to maintain a stable reaction temperature (80-90 °C).[2][7]
-
Carefully control the exothermic Vilsmeier reagent formation by maintaining a low temperature (0-5 °C) and adding the POCl₃ slowly.[8]
-
Re-evaluate the stoichiometry. While ratios can vary, a common starting point is 2-3 equivalents of POCl₃ per equivalent of acetanilide.[2]
-
Problem 3: The Isolated Product is Impure and Difficult to Recrystallize
-
Symptom: The crude product is an off-color solid, has a broad melting point range, and shows multiple spots on TLC even after initial washing.
-
Possible Causes:
-
The reaction did not go to completion, leaving a mixture of starting material and product.
-
Significant side reactions occurred, producing isomers or other byproducts with similar solubility to the desired compound.[2]
-
-
Solutions:
-
Attempt recrystallization with different solvent systems. A mixture of ethyl acetate and petroleum ether is often effective.[1][5]
-
If recrystallization is ineffective, purify the material using column chromatography on silica gel. A hexane/ethyl acetate gradient is a typical eluent system for this class of compounds.[8]
-
Data Presentation: Reaction Parameter Optimization
The following table summarizes typical conditions for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines, which can be adapted for the 5,7-dimethyl derivative.
| Parameter | Condition | Rationale & Remarks | Reference(s) |
| Starting Material | N-(3,5-dimethylphenyl)acetamide | The precursor that undergoes cyclization. Purity is essential. | [1] |
| Vilsmeier Reagent | POCl₃ in DMF | The formylating and cyclizing agent. Prepared in-situ. | [2][7] |
| Molar Ratio (POCl₃:Substrate) | 2:1 to 7:1 | Higher ratios can improve yield but may increase side reactions if not controlled. A 3:1 ratio is a common starting point. | [1][2][4] |
| Reagent Formation Temp. | 0 - 5 °C | Critical to control this exothermic step to prevent reagent decomposition. The temperature should not exceed 10 °C. | [2][8] |
| Reaction Temperature | 80 - 90 °C | Provides the necessary energy for the cyclization reaction. | [2][3] |
| Reaction Time | 4 - 15 hours | Reaction should be monitored by TLC to determine completion. | [1][2] |
| Work-up | Quench in ice water | Hydrolyzes the reaction intermediate to precipitate the aldehyde product. | [2][8] |
| Purification | Recrystallization (EtOAc/Pet. Ether) | Effective method for obtaining a high-purity crystalline solid. | [1][5] |
Key Experimental Protocol
This protocol provides a general methodology for the synthesis. Optimization may be required.
Materials:
-
N-(3,5-dimethylphenyl)acetamide (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (Solvent and Reagent)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
Ice-cold water / Crushed ice
-
Ethyl acetate and Petroleum ether (for recrystallization)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask fitted with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool an appropriate volume of anhydrous DMF to 0-5 °C in an ice bath. Add POCl₃ (3.0 eq) dropwise to the cooled DMF under constant stirring, ensuring the internal temperature does not rise above 10 °C.[2] After the addition is complete, stir the mixture at this temperature for an additional 30 minutes.
-
Reactant Addition: Add N-(3,5-dimethylphenyl)acetamide (1.0 eq) portion-wise to the freshly prepared Vilsmeier reagent, maintaining the low temperature.
-
Reaction: After the substrate addition is complete, allow the mixture to warm to room temperature slowly. Then, heat the reaction mixture to 80-90 °C for 4-15 hours.[1][2] Monitor the reaction's progress periodically using TLC (e.g., with a 7:3 hexane:ethyl acetate eluent).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a large beaker containing crushed ice with vigorous stirring.[8]
-
Isolation: A pale-yellow solid should precipitate. Continue stirring the aqueous mixture for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[3][8]
-
Purification: Dry the crude solid. Purify the product by recrystallization from a mixture of ethyl acetate and petroleum ether to obtain pure this compound.[1][5]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A workflow for troubleshooting common synthesis issues.
References
- 1. 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. chemijournal.com [chemijournal.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-5,7-dimethylquinoline-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method is the Vilsmeier-Haack reaction. This reaction involves the formylation and cyclization of an appropriate N-arylacetamide, specifically N-(3,5-dimethylphenyl)acetamide, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃).
Q2: What are the main starting materials for this synthesis?
A2: The key starting materials are 3,5-dimethylaniline and acetic anhydride to first synthesize N-(3,5-dimethylphenyl)acetamide. For the subsequent Vilsmeier-Haack reaction, N-(3,5-dimethylphenyl)acetamide, N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) are required.
Q3: What are the critical safety precautions to consider during this synthesis, especially at a larger scale?
A3: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing toxic fumes. The Vilsmeier reagent is also moisture-sensitive. It is imperative to perform the reaction in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The quenching of the reaction mixture with ice water is highly exothermic and must be done slowly and with vigorous stirring in a vessel that can accommodate potential splashing and off-gassing.
Q4: How can the progress of the Vilsmeier-Haack reaction be monitored?
A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). A small aliquot of the reaction mixture should be carefully quenched (for example, with a dilute sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate). The disappearance of the starting N-(3,5-dimethylphenyl)acetamide spot and the appearance of the product spot on the TLC plate will indicate the reaction's progression towards completion.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of the synthesis of this compound.
| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the Vilsmeier reagent. | Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous DMF and freshly distilled or high-purity POCl₃. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it promptly. |
| Incomplete Reaction: Insufficient reaction time or temperature, which can be more pronounced at a larger scale due to heat transfer limitations. | Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 80-90 °C) and extending the reaction time. Ensure efficient stirring to maintain a homogeneous reaction temperature. | |
| Product Loss During Work-up: The product may have some solubility in the aqueous layer, or emulsions may form during extraction. | Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice. Neutralize carefully with a mild base like sodium bicarbonate. To break emulsions, add brine or a small amount of a different organic solvent. | |
| Formation of Dark, Tarry Residue | Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent reaction are exothermic. Poor heat dissipation at scale can lead to polymerization and decomposition. | Maintain strict temperature control, especially during the addition of POCl₃ to DMF. Use a robust cooling system (e.g., an ice-salt bath or a chiller). For large-scale reactions, consider a jacketed reactor with controlled cooling. Add reagents dropwise or in portions to manage the exotherm. |
| Impure Starting Materials: Impurities in the N-(3,5-dimethylphenyl)acetamide or solvents can lead to side reactions. | Use purified, high-purity starting materials and anhydrous solvents. Recrystallize the N-(3,5-dimethylphenyl)acetamide if necessary. | |
| Multiple Products Observed on TLC | Side Reactions: Over-formylation or reaction at other positions on the aromatic ring can occur, especially with a large excess of the Vilsmeier reagent or at elevated temperatures. | Optimize the stoichiometry of the Vilsmeier reagent. While an excess is often needed, a very large excess can be detrimental. Control the reaction temperature carefully. |
| Decomposition: The product or starting material may be decomposing under the reaction conditions. | Ensure the reaction temperature is not excessively high and the reaction time is not unnecessarily long. Purify the crude product promptly after work-up. | |
| Difficulty in Isolating/Purifying the Product | Product is an Oil or Gummy Solid: This can make filtration and handling difficult. | Ensure complete hydrolysis of the intermediate iminium salt during work-up. The product should precipitate as a solid from the aqueous mixture. If it remains oily, try trituration with a non-polar solvent like hexane to induce solidification. |
| Inefficient Crystallization: The crude product may be contaminated with impurities that inhibit crystallization. | Attempt recrystallization from different solvent systems. A common and effective solvent for this class of compounds is ethyl acetate or an ethanol/water mixture.[1] If recrystallization is challenging, column chromatography on silica gel can be employed for purification. |
Data Presentation
Table 1: Optimization of Vilsmeier-Haack Reaction Conditions for Substituted 2-Chloroquinoline-3-carbaldehydes
| Starting Acetanilide (Substitution) | Chlorinating Agent | Molar Ratio (Acetanilide:DMF:Chlorinating Agent) | Temperature (°C) | Time (h) | Yield (%) |
| Acetanilide | PCl₅ | 1 : 3 : 4.5 | Reflux | 4 - 16 | 60-85 |
| Substituted Acetanilide | POCl₃ | 1 : 3 : 15 | 80 - 90 | 7 - 10 | 75-90 |
| m-Methoxyacetanilide | POCl₃ | 1 : 1 : 12 | 90 | - | ~80 |
| N-(3,5-dimethylphenyl)acetamide | POCl₃ | 1 : 3 : 5 | 80 - 90 | 6 - 8 | 80-90 (expected) |
Note: Data is compiled from various sources for structurally similar compounds and provides a general guideline. Yields for this compound are expected to be in the higher range due to the electron-donating nature of the methyl groups.
Experimental Protocols
Protocol 1: Synthesis of N-(3,5-dimethylphenyl)acetamide
-
Reagents and Setup:
-
3,5-dimethylaniline
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
-
Procedure:
-
In the round-bottom flask, dissolve 3,5-dimethylaniline in a minimal amount of glacial acetic acid or use it neat.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (typically 1.1 to 1.5 molar equivalents) to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (around 80-100 °C) for 1-2 hours.
-
Monitor the reaction completion by TLC.
-
After completion, cool the reaction mixture and pour it into cold water with stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with water to remove acetic acid, and dry.
-
The crude N-(3,5-dimethylphenyl)acetamide can be purified by recrystallization from an ethanol/water mixture if necessary.
-
Protocol 2: Synthesis of this compound via Vilsmeier-Haack Reaction
-
Reagents and Setup:
-
N-(3,5-dimethylphenyl)acetamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
A multi-necked, flame-dried round-bottom flask equipped with a dropping funnel, a thermometer, a mechanical stirrer, and a nitrogen inlet.
-
Ice-salt bath or chiller.
-
-
Procedure:
-
To the reaction flask, add anhydrous DMF (e.g., 3 molar equivalents relative to the acetanilide).
-
Cool the DMF to 0-5 °C using the cooling bath.
-
Slowly add POCl₃ (e.g., 5-12 molar equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at 0-5 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Add N-(3,5-dimethylphenyl)acetamide (1 molar equivalent) portion-wise to the Vilsmeier reagent, maintaining the low temperature.
-
After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat to 80-90 °C.
-
Maintain the reaction at this temperature for 6-10 hours, monitoring its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully and slowly pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution to a pH of 6-7 by the slow addition of a saturated sodium bicarbonate or sodium acetate solution, keeping the temperature below 20 °C.
-
The product will precipitate as a solid. Stir the slurry for about 30 minutes to ensure complete precipitation.
-
Collect the solid by filtration, wash it thoroughly with cold water, and dry it under vacuum.
-
The crude this compound can be purified by recrystallization from ethyl acetate or ethanol.[1]
-
Visualizations
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Recrystallization of 2-Chloro-5,7-dimethylquinoline-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the recrystallization methods of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to address common challenges encountered during crystallization experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: The Compound "Oils Out" Instead of Crystallizing.
-
Question: My compound is forming an oil at the bottom of the flask upon cooling instead of crystals. What is happening and how can I fix it?
-
Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[1] To resolve this, consider the following troubleshooting steps:
-
Use a lower boiling point solvent or a solvent mixture. Ensure the boiling point of your solvent is lower than the melting point of your compound.[1]
-
Modify the solvent system. Adding a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution can sometimes prevent premature precipitation at a high temperature.[2]
-
Reduce the concentration. Add more solvent to decrease the concentration before attempting to recrystallize.[2]
-
Issue 2: No Crystals Are Forming Upon Cooling.
-
Question: I have prepared a solution of my quinoline derivative, but no crystals have formed even after an extended period and scratching the flask. What could be the issue?
-
Answer: The absence of crystal formation is a common issue that can stem from several factors, including the solution not being sufficiently saturated (too much solvent was used) or the presence of impurities inhibiting nucleation.[1][2] Here are some troubleshooting steps:
-
Induce nucleation. Gently scratch the inside of the crystallization vessel with a glass rod to create microscopic imperfections that can serve as nucleation sites.[2] Alternatively, introduce a tiny, pure crystal of the compound (a seed crystal) into the solution to initiate crystal growth.[2]
-
Increase supersaturation. If the solution is not saturated, reheat it and evaporate some of the solvent to increase the concentration of the solute, then allow it to cool again.[1][3]
-
Cool thoroughly. Ensure the solution has been cooled sufficiently, for example, in an ice bath, to maximize precipitation.[2]
-
Issue 3: The Recrystallized Product Has Low Purity.
-
Question: The purity of my recrystallized this compound is still low. What can I do to improve it?
-
Answer: Low purity after recrystallization can be due to the presence of impurities with similar solubility profiles or the trapping of impurities due to rapid crystal formation.[1] Consider these solutions:
-
Try a different solvent or a solvent pair. A two-solvent system, where the compound is soluble in one and insoluble in the other, can be more effective at excluding impurities.[1] For a related compound, 2-chloro-7,8-dimethylquinoline-3-carbaldehyde, a mixture of petroleum ether and ethyl acetate was used for recrystallization.[4][5]
-
Slow down the cooling rate. Allow the solution to cool more slowly by insulating the flask. This encourages the formation of larger, purer crystals.[1][3]
-
Perform a second recrystallization. If the purity is still not satisfactory, a second recrystallization step can further refine the product.
-
Issue 4: The Final Yield is Very Low.
-
Question: I have successfully grown crystals, but the final yield is very low. How can I improve it?
-
Answer: A low yield can be a result of using too much solvent, which leads to a significant amount of the compound remaining in the mother liquor.[3] To improve your yield:
-
Optimize solvent volume. Use the minimum amount of hot solvent required to fully dissolve the compound.[2]
-
Recover from the mother liquor. If a substantial amount of the compound remains in the filtrate, you can recover it by evaporating some of the solvent and attempting a second crystallization.[2]
-
Recommended Recrystallization Solvents
Based on literature for structurally similar compounds, the following solvents and solvent systems are recommended starting points for the recrystallization of this compound.
| Solvent/Solvent System | Compound Example | Reference |
| Ethyl Acetate | 2-chloroquinoline-3-carbaldehyde | [6][7] |
| Ethanol | Substituted 2-chloro-quinoline-3-carbaldehyde | [8] |
| Petroleum Ether / Ethyl Acetate | 2-chloro-7,8-dimethylquinoline-3-carbaldehyde | [4][5] |
| Methanol / Acetone | Dichloroquinoline derivative | [9] |
Detailed Experimental Protocol: Recrystallization
This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent should be guided by the table above and small-scale preliminary tests.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethyl acetate, ethanol, or a petroleum ether/ethyl acetate mixture)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent. Gently heat the mixture on a hot plate while stirring continuously. Continue to add the solvent portion-wise until the compound completely dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage slower cooling, you can insulate the flask. Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals thoroughly. This can be done by air drying or in a vacuum oven at a suitable temperature.
Experimental Workflow Diagram
Caption: A general workflow for the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. ijsr.net [ijsr.net]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Chloroquinoline-3-carbaldehydes
The synthesis of 2-chloroquinoline-3-carbaldehydes is a critical step in the preparation of a wide array of heterocyclic compounds with significant biological and pharmaceutical activities. These aldehydes serve as versatile intermediates for the construction of more complex molecular architectures, including antimalarial, anticancer, and anti-inflammatory agents. This guide provides a comparative analysis of the prevalent synthetic methodologies for 2-chloroquinoline-3-carbaldehydes, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most suitable method for their specific needs. The comparison focuses on key performance indicators such as reaction yields, conditions, and the nature of starting materials, supported by detailed experimental protocols and visual representations of the synthetic workflows.
Key Synthetic Methods: A Head-to-Head Comparison
The primary methods for the synthesis of 2-chloroquinoline-3-carbaldehydes revolve around the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. Variations of this reaction, employing different substrates and reagents, have been developed to optimize yields and efficiency. An alternative approach involves the direct formylation of a pre-formed 2-chloroquinoline ring system.
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| Vilsmeier-Haack Reaction | Acetanilides | POCl₃, DMF | 80-90°C, 4-10 hours | 49-72% (good for activated acetanilides) | [1][2][3][4] |
| Modified Vilsmeier-Haack Reaction | Acetanilides | PCl₅, DMF | 100°C, ~4 hours | Good yields for activated acetanilides | [1] |
| Vilsmeier-Haack Reaction | Acetophenone Oximes | POCl₃, DMF | 60°C, 16 hours | 62-72% | [5] |
| Lithiation and Formylation | 2-Chloroquinoline | n-BuLi, Diisopropylamine, DMF | -78°C to room temperature | 92% | [6] |
The classical Vilsmeier-Haack reaction using acetanilides and phosphorus oxychloride (POCl₃) is a widely adopted method.[2][4] However, its efficiency can be influenced by the electronic nature of the substituents on the acetanilide ring, with electron-donating groups generally affording higher yields.[1] A notable modification of this method utilizes phosphorus pentachloride (PCl₅) in place of POCl₃, which has been reported as a more convenient, efficient, and economical alternative, especially for industrial-scale synthesis.[1]
Another variation of the Vilsmeier-Haack reaction employs acetophenone oximes as the starting material, providing a good yield of the desired product.[5] For instances where the quinoline scaffold is already in place, a high-yielding alternative involves the ortho-directed lithiation of 2-chloroquinoline followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[6] This method offers a more direct route, avoiding the cyclization step inherent in the Vilsmeier-Haack approaches.
Experimental Protocols
Below are the detailed experimental procedures for the key synthetic methods discussed.
Method 1: Vilsmeier-Haack Reaction using Acetanilide and POCl₃
Procedure: To a solution of the appropriately substituted acetanilide (1 equivalent) in N,N-dimethylformamide (DMF, 3 equivalents), phosphorus oxychloride (POCl₃, 12 equivalents) is added dropwise with stirring at 0-5°C.[2][3] After the addition is complete, the reaction mixture is heated to 80-90°C for 4 to 10 hours.[3] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and poured into crushed ice with vigorous stirring. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethyl acetate) to afford the pure 2-chloroquinoline-3-carbaldehyde.[5]
Method 2: Modified Vilsmeier-Haack Reaction using Acetanilide and PCl₅
Procedure: In this modified procedure, phosphorus pentachloride (PCl₅, 4.5 equivalents) is used as the chlorinating agent.[1] To a solution of the acetanilide (1 equivalent) in DMF (3 equivalents), PCl₅ is added portion-wise at a controlled temperature. The reaction mixture is then heated at 100°C for approximately 4 hours.[1] The work-up procedure is similar to the classical Vilsmeier-Haack reaction, involving quenching with ice-water, filtration, and recrystallization to yield the final product.
Method 3: Vilsmeier-Haack Reaction using Acetophenone Oxime
Procedure: To cooled (0°C) N,N-dimethylformamide (0.15 mol), freshly distilled phosphorus oxychloride (0.35 mol) is added dropwise with stirring.[5] The respective acetophenone oxime (0.05 mol) is then added in portions. The reaction mixture is subsequently heated at 60°C for 16 hours under anhydrous conditions.[5] After cooling, the mixture is poured into ice-cold water (300 mL) and stirred for 30 minutes at a temperature below 10°C. The resulting precipitate of 2-chloroquinoline-3-carbaldehyde is collected by filtration and recrystallized from ethyl acetate.[5]
Method 4: Lithiation and Formylation of 2-Chloroquinoline
Procedure: To a solution of diisopropylamine (3.30 mmol) in anhydrous tetrahydrofuran (THF, 8 mL) at 0°C, n-butyllithium (n-BuLi, 1.53 mL of a solution, 3.30 mmol) is added dropwise.[6] After stirring for 20 minutes, the solution is cooled to -78°C, and 2-chloroquinoline (491 mg, 3.0 mmol) is added. The mixture is stirred at -78°C for 30 minutes, followed by the dropwise addition of N,N-dimethylformamide (DMF, 0.39 mL, 5.04 mmol). Stirring is continued at the same temperature for an additional 30 minutes. The reaction is then quenched at -78°C with glacial acetic acid (1 mL). The mixture is allowed to warm to room temperature and diluted with ether (30 mL). The organic layer is washed sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL), and then dried over anhydrous magnesium sulfate. Concentration of the organic phase under reduced pressure yields 2-chloroquinoline-3-carbaldehyde as a light yellow solid.[6]
Synthesis Workflows
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Vilsmeier-Haack synthesis from acetanilides.
Caption: Vilsmeier-Haack synthesis from acetophenone oximes.
Caption: Synthesis via lithiation and formylation of 2-chloroquinoline.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chemijournal.com [chemijournal.com]
- 4. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. ijsr.net [ijsr.net]
- 6. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
A Comparative Analysis of the Biological Activity of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde and Related Quinolines
For Researchers, Scientists, and Drug Development Professionals
Comparative Biological Activity of Quinolone Derivatives
The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. Halogenation, alkylation, and the introduction of various heterocyclic moieties can profoundly impact their efficacy and spectrum of activity. The following tables summarize the available quantitative data for a selection of quinoline derivatives, offering a basis for comparison.
Table 1: Antifungal Activity of Substituted Quinoline Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 2-(Pyridin-4-yl)quinoline | Candida albicans | - | [1] |
| 6-Ethyl-2-(pyridin-2-yl)quinoline | Cryptococcus neoformans | - | [1] |
| 2-Chloro-3-((2-phenylhydrazono)methyl)quinolines | Aspergillus niger | Inactive | [5] |
| Schiff bases of 2-chloroquinoline-3-carbaldehyde | Candida albicans | Moderate Activity | [6] |
Note: Specific MIC values for some compounds were not provided in the source material, but their relative activity was described.
Table 2: Cytotoxicity of Substituted Quinoline-3-carbaldehyde Hydrazone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(1H-Benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline | DAN-G (Pancreatic Cancer) | 1.23 | [7] |
| 2-(1H-Benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline | LCLC-103H (Lung Cancer) | 1.49 | [7] |
| 2-(1H-Benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline | SISO (Cervical Cancer) | 1.35 | [7] |
| N'-[(2-(1H-Benzotriazol-1-yl)quinolin-3-yl)methylene]benzohydrazide | DAN-G (Pancreatic Cancer) | 4.19 | [7] |
| N'-[(2-(1H-Benzotriazol-1-yl)quinolin-3-yl)methylene]benzohydrazide | LCLC-103H (Lung Cancer) | >20 | [7] |
| N'-[(2-(1H-Benzotriazol-1-yl)quinolin-3-yl)methylene]benzohydrazide | SISO (Cervical Cancer) | 6.59 | [7] |
Structure-Activity Relationship (SAR) Insights
The available literature suggests several key structure-activity relationships for quinoline derivatives:
-
Substitution at C2 and C3: The substituents at the 2 and 3 positions of the quinoline ring are critical for biological activity. The 2-chloro and 3-formyl groups serve as versatile handles for the synthesis of a wide array of derivatives with diverse pharmacological profiles.[5][8]
-
Substitution at C5 and C7: Studies on other quinoline scaffolds, such as 2-methyl-8-quinolinols, have shown that substitutions at the 5 and 7 positions, particularly with halogens, can significantly enhance antifungal activity.[9] This suggests that the 5,7-dimethyl substitution in the target compound could modulate its biological properties.
-
Hydrazone Moiety: The condensation of the 3-carbaldehyde group with hydrazides to form hydrazones has been a successful strategy in developing potent cytotoxic agents. The nature of the substituent on the hydrazone moiety plays a crucial role in determining the potency and selectivity of these compounds.[7]
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for common biological assays are provided below.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.
1. Preparation of Fungal Inoculum:
- Fungal cultures are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature and duration.
- A suspension of fungal spores or yeast cells is prepared in sterile saline or broth.
- The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.
- The inoculum is then further diluted in the appropriate test medium (e.g., RPMI-1640 for yeasts) to achieve the desired final concentration in the microplate wells.
2. Preparation of Compound Dilutions:
- A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
- Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth.
3. Inoculation and Incubation:
- The prepared fungal inoculum is added to each well of the microtiter plate containing the compound dilutions.
- Control wells are included: a growth control (inoculum without compound) and a sterility control (broth only).
- The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
- Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight in a humidified incubator (37°C, 5% CO₂).
2. Compound Treatment:
- The culture medium is replaced with fresh medium containing serial dilutions of the test compound.
- Control wells include vehicle-treated cells and untreated cells.
- The plate is incubated for a specific exposure time (e.g., 48 or 72 hours).
3. MTT Incubation:
- After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.
- The plate is incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
- The MTT solution is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
- The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
- The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening of a novel quinoline derivative for its biological activity.
Caption: A generalized workflow for the synthesis, biological screening, and analysis of novel quinoline derivatives.
Signaling Pathway Inhibition by Quinolone Derivatives
While the precise mechanism of action for many quinoline derivatives is still under investigation, some have been shown to interfere with critical cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.
Caption: Putative inhibition of the PI3K/AKT/mTOR signaling pathway by certain quinoline derivatives.
Conclusion
The quinoline scaffold, and specifically 2-chloroquinoline-3-carbaldehyde derivatives, represent a promising area for the development of new therapeutic agents. While direct experimental data on the biological activity of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde is currently lacking, the information gathered on structurally similar compounds provides a strong rationale for its synthesis and evaluation. The methyl groups at the 5 and 7 positions may influence the compound's lipophilicity and steric profile, potentially leading to unique biological activities. The experimental protocols and structure-activity relationship insights provided in this guide are intended to serve as a valuable resource for researchers embarking on the investigation of this and other novel quinoline derivatives. Further studies are warranted to elucidate the specific biological profile of this compound and to explore its therapeutic potential.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Quinoline-3-Carbaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The introduction of a carbaldehyde group at the 3-position of the quinoline ring system creates a versatile precursor for the synthesis of more complex, biologically active molecules.[4][5] A thorough understanding of the spectroscopic characteristics of these compounds is essential for their synthesis, identification, and the elucidation of their structure-activity relationships.
This guide provides a comparative analysis of the spectroscopic data for quinoline-3-carbaldehyde and several of its analogs, supported by detailed experimental protocols and visual workflows to aid in research and development.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for quinoline-3-carbaldehyde and some of its substituted analogs. These comparisons highlight the influence of various substituents on the spectral properties of the core molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Aldehyde CHO (s) | H-2 (s) | H-4 (s) | Aromatic Protons (m) | Other | Reference |
| Quinoline-3-carbaldehyde | 10.22 | 9.34 | 8.60 | 7.64-8.16 | [6] | |
| 2-Chloro-3-formyl-8-methyl Quinoline | 10.4 | 8.8 | 7.4-8.1 | 2.8 (s, 3H, CH₃) | [7] | |
| 2,6-Dichloro-3-formyl Quinoline | 10.8 | 8.6 | 7.7-8.1 | [7] | ||
| 2-Chloro-6-nitro-3-formyl Quinoline | 10.5 | 8.9 | 7.7-8.1 | [7] |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Aldehyde C=O | C2 | C3 | C4 | Aromatic Carbons | Other | Reference |
| Quinoline-3-carbaldehyde | 190.8 | 149.2 | 128.6 | 140.3 | 127.1, 128.0, 129.5, 129.8, 132.8, 150.6 | [6] | |
| 2-Chloro-3-formyl-8-methyl Quinoline | 189.51 | [7] | |||||
| 2,6-Dichloro-3-formyl Quinoline | 189.49 | [7] | |||||
| 2-Chloro-6-nitro-3-formyl Quinoline | 189.31 | [7] |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | ν(C=O) Aldehyde | ν(C-H) Aldehyde | ν(C=C) Aromatic | Other Characteristic Bands | Reference |
| Quinoline-3-carbaldehyde | ~1700 | ~2720, ~2820 | ~1600, ~1500 | [8][9] | |
| 2,6-Dichloro-3-formyl Quinoline | 1693 | 3050 | 1628 | 1038 (C-Cl) | [7] |
| 2-Chloro-3-(4'-nitro benzylidene)-8-Methyl Quinoline | 1635 (C=N imine) | 2930 (CH₃) | 1580 | 1525 (N=O), 775 (C-Cl) | [7] |
Mass Spectrometry (MS)
Mass spectrometry of quinoline-3-carbaldehyde and its analogs typically shows a prominent molecular ion peak (M⁺). The fragmentation patterns are influenced by the substituents on the quinoline ring. For the parent quinoline-3-carbaldehyde (C₁₀H₇NO), the expected molecular ion peak is at m/z 157.[6]
Experimental Protocols
Standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[10] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[11]
-
¹H NMR Acquisition :
-
¹³C NMR Acquisition :
-
Use a standard proton-decoupled pulse program.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A relaxation delay of 2-5 seconds is recommended.
-
Due to the low natural abundance of ¹³C, a larger number of scans (128 or more) is typically required.[10]
-
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, for both solids and liquids, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.[13]
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[13]
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance maximum in the range of 0.1 to 1.0.[13][14]
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition :
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Samples can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC).[16]
-
Ionization : Electron Impact (EI) is a common "hard" ionization technique that provides detailed fragmentation patterns. "Soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are used to observe the molecular ion with minimal fragmentation.[17][18]
-
Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum plots ion intensity versus m/z.[17]
Mandatory Visualizations
Experimental Workflow: Synthesis of 2-Chloroquinoline-3-carbaldehydes
The Vilsmeier-Haack reaction is a common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides.[7][19]
Signaling Pathway: Role of Quinoline Derivatives in Cancer Therapy
Quinoline derivatives have been developed as inhibitors of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and Ras/Raf/MEK pathways.[1][3][20]
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. chemijournal.com [chemijournal.com]
- 8. quinoline-3-carbaldehyde [webbook.nist.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 16. organomation.com [organomation.com]
- 17. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. ijsr.net [ijsr.net]
- 20. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Mercaptoquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-chloroquinoline-3-carbaldehyde and 2-mercaptoquinoline-3-carbaldehyde. These two compounds, while structurally similar, exhibit distinct reactivity patterns that are crucial for their application in synthetic chemistry and drug discovery. This document summarizes their performance in key reactions, supported by experimental data and detailed protocols.
Introduction
2-Chloroquinoline-3-carbaldehyde is a versatile building block in heterocyclic synthesis, primarily due to the reactivity of the chlorine atom at the 2-position towards nucleophilic substitution. The electron-withdrawing nature of the quinoline ring system and the adjacent formyl group activates the C2 position for such reactions.[1] In contrast, 2-mercaptoquinoline-3-carbaldehyde, often synthesized from its chloro-analogue, predominantly acts as a nucleophile through its thiol group, participating in reactions like S-alkylation and Michael additions.[2][3] This guide will explore these differing reactivities in detail.
Reactivity Comparison
The primary difference in reactivity lies in the nature of the substituent at the 2-position. The C-Cl bond in 2-chloroquinoline-3-carbaldehyde is susceptible to cleavage by nucleophiles, making it an excellent electrophile for substitution reactions. Conversely, the S-H bond in 2-mercaptoquinoline-3-carbaldehyde is readily deprotonated, turning the sulfur into a potent nucleophile.
Nucleophilic Substitution at C2 of 2-Chloroquinoline-3-carbaldehyde
The chlorine atom at the C2 position of 2-chloroquinoline-3-carbaldehyde is readily displaced by a variety of nucleophiles. This reaction is a cornerstone of its synthetic utility, allowing for the introduction of diverse functionalities.
Table 1: Nucleophilic Substitution Reactions of 2-Chloroquinoline-3-carbaldehyde
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Sulfur | Na₂S, DMF, room temp, 1-2 h | 2-Mercaptoquinoline-3-carbaldehyde | Not specified, but described as "pure enough for further use" | [4] |
| Nitrogen | NaN₃, DMF | Tetrazolo[1,5-a]quinoline-4-carbaldehyde | Not specified | |
| Thiomorpholine, K₂CO₃, ethanol, heat | 2-Thiomorpholino-quinoline-3-carbaldehyde | Not specified | [2] | |
| Heteroaromatic amine, NH₄Cl | Imidazole-fused heterocycles | Not specified | ||
| Carbon | Alkynes, [PdCl₂(PPh₃)₂], CuI, Et₃N, DMF/THF | 2-Alkynyl-3-formyl-quinolines | Good yields | [2] |
Nucleophilic Reactivity of 2-Mercaptoquinoline-3-carbaldehyde
2-Mercaptoquinoline-3-carbaldehyde typically reacts as a nucleophile after deprotonation of the thiol group. It readily participates in S-alkylation and conjugate addition reactions.
Table 2: Reactions Involving the Mercapto Group
| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |
| Michael Addition | Malononitrile, thiophenol, L-proline, ethanol, 80 °C | 2-Amino-4-(phenylthio)-4H-thiopyrano[2,3-b]quinoline-3-carbonitrile | 94% | [2] |
| Domino Reaction | Citral, ethylenediamine diacetate, xylene, reflux, 3-3.5 h | Thiopyrano[2,3-b]quinoline derivative | Not specified | [4] |
| S-Alkylation | Allyl bromide | 2-(Allylthio)quinoline-3-carbaldehyde | Not specified | [3] |
Experimental Protocols
Synthesis of 2-Mercaptoquinoline-3-carbaldehyde from 2-Chloroquinoline-3-carbaldehyde[5]
This reaction serves as a direct comparison of the reactivity of the C-Cl bond towards a sulfur nucleophile.
Protocol:
-
To a solution of 2-chloroquinoline-3-carbaldehyde (1 mmol) in dry DMF (5 mL), add powdered sodium sulfide (1.5 mmol).
-
Stir the mixture for 1-2 hours at room temperature.
-
Upon completion of the reaction (monitored by TLC), pour the reaction mixture into ice-water.
-
Acidify the mixture with acetic acid.
-
Filter the resulting precipitate, wash thoroughly with water, and dry. The product is typically pure enough for subsequent steps.
Synthesis of 2-Amino-4-(phenylthio)-4H-thiopyrano[2,3-b]quinoline-3-carbonitrile[3]
This protocol illustrates the nucleophilic character of the mercapto group in a Michael addition.
Protocol:
-
To a solution of 2-mercaptoquinoline-3-carbaldehyde (1 mmol) in ethanol, add malononitrile (1 mmol), thiophenol (1 mmol), and L-proline (as a catalyst).
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction. The reported yield under these optimized conditions is 94%.
Visualization of Reactivity Pathways
Reaction Workflow: Nucleophilic Substitution vs. Nucleophilic Addition
The following diagram illustrates the distinct primary reaction pathways for 2-chloroquinoline-3-carbaldehyde and 2-mercaptoquinoline-3-carbaldehyde.
Caption: Comparative reactivity pathways.
Logical Relationship: Synthesis and Subsequent Reactions
This diagram shows the synthetic relationship between the two compounds and their divergent reactivity.
Caption: Synthetic and reactivity relationship.
Conclusion
The reactivity of 2-chloroquinoline-3-carbaldehyde is dominated by its behavior as an electrophile at the C2 position, readily undergoing nucleophilic aromatic substitution with a wide range of nucleophiles. This makes it a valuable precursor for introducing diverse functional groups onto the quinoline scaffold. In contrast, 2-mercaptoquinoline-3-carbaldehyde is primarily a nucleophile, with its reactivity centered on the thiol group. It is particularly effective in forming new carbon-sulfur bonds through reactions such as Michael additions and S-alkylations. Understanding these distinct reactivity profiles is essential for the strategic design of synthetic routes in medicinal chemistry and materials science.
References
A Comparative Study on the Antimicrobial Activity of Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of various substituted quinolines, supported by experimental data from peer-reviewed studies. The information is intended to assist in understanding the structure-activity relationships and comparative efficacy of this important class of antimicrobial agents.
Quantitative Efficacy of Substituted Quinolines
The antimicrobial efficacy of substituted quinolines is primarily determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative substituted quinolines against common Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.
| Compound Class | Specific Derivative | Target Organism | MIC (µg/mL) | Reference |
| Fluoroquinolones | Ciprofloxacin | Staphylococcus aureus (MRSA) | 0.49 | [1] |
| Escherichia coli | 0.01 | [2] | ||
| Pseudomonas aeruginosa | 0.1 | [2] | ||
| Gatifloxacin | Streptococcus pneumoniae (penicillin-nonsusceptible) | 0.5 | ||
| Staphylococcus aureus (methicillin-susceptible) | ≤0.03-0.25 | |||
| Quinoline-2-one Derivatives | Compound 6c | Staphylococcus aureus (MRSA) | 0.75 | [3] |
| Enterococcus faecalis (VRE) | 0.75 | [3] | ||
| Compound 6l | Staphylococcus aureus (MRSA) | 1.25 | [3] | |
| Enterococcus faecalis (VRE) | 1.25 | [3] | ||
| Iodo-Quinoline Derivatives | 4-hydroxy-3-iodo-quinol-2-one | Staphylococcus aureus (MRSA, hospital isolate) | 0.097 | [4] |
| Staphylococcus aureus (MRSA, distinct strain) | 0.049 | [4] | ||
| Quinoline-Sulfonamide Hybrids | Representative Compounds | Staphylococcus aureus | Variable | [5] |
| Escherichia coli | Variable | [5] | ||
| Isothiazoloquinolones | A-62824 (Ciprofloxacin analogue) | Staphylococcus aureus | 0.02 | [2] |
| Escherichia coli | 0.005 | [2] | ||
| Pseudomonas aeruginosa | 0.05 | [2] |
Note: MIC values can vary between studies due to differences in experimental protocols and bacterial strains used. The provided data is for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of antimicrobial activity studies. The following are generalized protocols for two common methods used to determine the MIC of substituted quinolines.
Broth Microdilution Method
This method is a quantitative technique used to determine the MIC of an antimicrobial agent in a liquid medium.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is isolated from an agar plate and inoculated into a suitable broth medium, such as Mueller-Hinton Broth (MHB).[5] The culture is incubated at 37°C until it reaches the logarithmic growth phase.[5] The turbidity of the bacterial suspension is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5] The adjusted suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[5]
-
Preparation of Test Compounds: The substituted quinoline derivatives are dissolved in a suitable solvent, like dimethyl sulfoxide (DMSO), to create a stock solution.[5] Serial two-fold dilutions of the stock solution are then performed in a 96-well microtiter plate using the broth medium to obtain a range of concentrations.[3]
-
Inoculation and Incubation: The diluted bacterial inoculum is added to each well of the microtiter plate containing the different concentrations of the test compounds.[3][5] Positive control wells (bacteria and broth, no compound) and negative control wells (broth only) are included on each plate.[3] The plates are then incubated at 37°C for 18-24 hours.[3][5]
-
Determination of MIC: After incubation, the microtiter plates are visually inspected for bacterial growth, which is indicated by turbidity.[3] The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]
Agar Disk Diffusion (Kirby-Bauer) Method
This method is a qualitative or semi-quantitative assay to assess the susceptibility of bacteria to antimicrobial agents.
-
Preparation of Bacterial Inoculum: A standardized bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the adjusted bacterial suspension. The entire surface of a Mueller-Hinton agar plate is then evenly inoculated with the swab to create a lawn of bacteria.
-
Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the substituted quinoline are placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated, typically at 37°C, for 16-24 hours.
-
Interpretation of Results: During incubation, the antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent. A larger zone of inhibition generally indicates greater antimicrobial activity.[3]
Mechanism of Action of Quinolone Antimicrobials
Quinolone antimicrobials primarily exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones lead to the fragmentation of bacterial DNA and ultimately, cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Synthesized 2-chloro-5,7-dimethylquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The verification of compound purity is a cornerstone of chemical research and pharmaceutical development. For a novel compound such as 2-chloro-5,7-dimethylquinoline-3-carbaldehyde, ensuring high purity is critical for the validity of biological assays, structure-activity relationship (SAR) studies, and subsequent developmental stages. Impurities can lead to erroneous data, unpredictable side effects, and issues with reproducibility.[1]
This guide provides a comparative overview of standard analytical techniques for assessing the purity of synthesized this compound. It includes a summary of quantitative data, detailed experimental protocols, and a logical workflow to guide the purity assessment process.
Comparison of Analytical Techniques
A multi-faceted approach employing both chromatographic and spectroscopic methods is essential for a comprehensive purity analysis.[2][3] Each technique offers distinct advantages and provides orthogonal information, ensuring a robust and reliable assessment.
| Technique | Principle | Information Obtained | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | Quantitative purity (%), detection and quantification of impurities.[4] | High sensitivity, high resolution, widely applicable, and excellent for quantitative analysis.[4][5] | Requires reference standards for impurity identification; method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Identification of volatile impurities, confirmation of molecular weight.[6][7] | High sensitivity for volatile compounds, provides structural information of impurities.[8] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities, and quantitative purity (qNMR).[9][10] | Provides detailed structural information, can quantify without a specific reference standard for the analyte (qNMR).[11] | Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts.[12] | Indication of purity; pure compounds have a sharp melting range.[13] | Simple, rapid, and inexpensive preliminary check of purity.[14] | Insensitive to small amounts of impurities; not a quantitative method. Melting point depression indicates the presence of impurities.[13][15] |
Experimental Workflow for Purity Assessment
A systematic workflow ensures that the synthesized compound is rigorously evaluated at each stage, from initial crude product to final purified material. This process combines qualitative checks with precise quantitative analysis to confirm both identity and purity.
Caption: Workflow for assessing the purity of synthesized compounds.
Detailed Experimental Protocols
The following are generalized protocols that serve as a starting point. Method optimization is crucial for achieving the best results for this compound.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of purity and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.[4]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[16]
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).[16]
-
Example Gradient: Start at 30% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.[16]
-
Detection Wavelength: 225 nm (or a wavelength determined by UV-Vis scan of the compound).[16]
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.[4]
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying volatile impurities and confirming the molecular weight of the target compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[17]
-
Column: A low-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).[17]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[17]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 5 minutes.[17]
-
-
Injector Temperature: 250°C.[17]
-
MS Ion Source Temperature: 230°C.
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Data Analysis: Identify the main peak by its retention time and mass spectrum. The molecular ion peak should correspond to the expected mass of this compound. Analyze other peaks to identify potential volatile impurities by comparing their mass spectra to library databases (e.g., NIST).
¹H NMR Spectroscopy
NMR is a powerful tool for structural elucidation and can be used for quantitative purity assessment (qNMR).[11]
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of the deuterated solvent.
-
For Quantitative NMR (qNMR):
-
Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the NMR tube.
-
Ensure complete dissolution.
-
Acquire the spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.
-
-
Data Analysis:
-
Structural Verification: Confirm that the chemical shifts, integration values, and coupling patterns match the expected structure of this compound.[9]
-
Purity Assessment: Look for peaks that do not correspond to the product or the solvent.
-
qNMR Calculation: Purity is calculated by comparing the integral of a well-resolved proton signal from the analyte to a signal from the internal standard of known purity.[11]
-
Melting Point Analysis
A simple, initial assessment of purity. A pure crystalline solid will have a sharp, defined melting point.[12][13]
-
Instrumentation: Melting point apparatus.
-
Sample Preparation: The sample must be completely dry and finely powdered.[14] Pack a small amount (2-3 mm height) into a capillary tube.
-
Procedure: Place the capillary tube in the apparatus. Heat at a rapid rate initially, then slow the rate to 1-2°C per minute near the expected melting point.
-
Data Analysis: Record the temperature range from the first appearance of liquid to the complete melting of the solid. Compare this range to a reference value if available. A broad melting range (greater than 2°C) or a depressed value suggests the presence of impurities.[15]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 6. researchgate.net [researchgate.net]
- 7. research.wur.nl [research.wur.nl]
- 8. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. mt.com [mt.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. madison-proceedings.com [madison-proceedings.com]
performance of different catalysts in the synthesis of quinoline derivatives
A Comparative Guide to Catalysts in the Synthesis of Quinoline Derivatives
The synthesis of quinoline and its derivatives is a cornerstone of medicinal and industrial chemistry, owing to their broad spectrum of biological activities, including anti-malarial, anti-cancer, and anti-inflammatory properties.[1][2] The efficiency of quinoline synthesis is profoundly influenced by the choice of catalyst. This guide provides a comparative analysis of the performance of various catalysts, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their needs.
Performance Comparison of Catalytic Systems
The catalysts employed in quinoline synthesis can be broadly categorized into transition-metal catalysts, organocatalysts, and nanocatalysts.[3] Each class presents distinct advantages concerning reaction conditions, yields, and environmental impact.
Transition-Metal Catalysts: Complexes of rhodium, ruthenium, cobalt, copper, and palladium are widely utilized for their high efficacy and selectivity in quinoline synthesis.[1][3] These catalysts often facilitate C-H activation and oxidative annulation pathways, leading to good to excellent yields of quinoline derivatives.[1]
Organocatalysts: In the drive towards sustainable chemistry, metal-free organocatalysts have gained prominence. Superacids like trifluoromethanesulfonic acid (TFA) and ionic liquids have been effectively used.[1][4] Ionic liquids can function as both the solvent and the catalyst and are often recyclable, offering a greener alternative.[3][4]
Nanocatalysts: Representing a modern approach, nanocatalysts provide high surface area-to-volume ratios, leading to enhanced reactivity, often under milder conditions and in some cases, in solvent-free environments.[5][6] Catalysts based on nanoparticles of iron, copper, zinc, and nickel have demonstrated excellent yields, ranging from 68-98%.[5]
Quantitative Data Summary
The following tables summarize the via various synthetic routes.
Table 1: Performance of Transition-Metal Catalysts
| Catalyst | Synthesis Method | Substrates | Yield (%) | Reaction Conditions | Reference |
| Rhodium Complex | ortho-C–H Bond Activation | N-arylbenzamides and alkynes | High | Not Specified | [1] |
| [(p-cymene)RuCl₂]₂ | Aza-Michael Addition/Intramolecular Annulation | Enaminones and anthranils | High | Not Specified | [1] |
| Co(III) Complex | C-H Activation/Cyclization | Acetophenone and aniline | High | Not Specified | [1] |
| Copper Acetate | One-pot Annulation | Saturated ketones and anthranils | Good to Excellent | Not Specified | [1] |
| Silver Acetate | Oxidative Cascade | N-aryl-3-alkylideneazetidines and carboxylic acids | Good | Not Specified | [1] |
| Palladium Complex | Allylic C–H Oxidative Annulation | Allylic alcohols and anilines | High | Redox-neutral | [1] |
Table 2: Performance of Organocatalysts
| Catalyst | Synthesis Method | Substrates | Yield (%) | Reaction Conditions | Reference |
| Trifluoromethanesulfonic acid (TFA) | Condensation/Cyclization | Vinylogous imines and α,β-unsaturated carbonyls | High | Superacidic conditions | [1] |
| [bmim]HSO₄ (Ionic Liquid) | Friedländer Synthesis | 2-aminobenzaldehydes and allenoates | High | Solvent-free | [4] |
| 4-imidazole-1-yl-butane-1-sulfonic acid | Friedländer Annulation | 2-aminoaryl ketones and α-methylene carbonyls | 92 | 50 °C, Solvent-free | [7] |
| Taurine | Three-component reaction | Isatoic anhydride, isoniazid, and aldehydes | 85-94 | Reflux in water | [8] |
Table 3: Performance of Nanocatalysts
| Catalyst | Synthesis Method | Substrates | Yield (%) | Reaction Conditions | Reference |
| Fe₃O₄-supported ionic liquid | Friedländer Reaction | 2-aminoaryl ketones and 1,3-dicarbonyls | 85-96 | 90 °C, Solvent-free | [5] |
| ZnO/CNT | Friedländer Condensation | 2-amino-5-chlorobenzaldehyde and carbonyls | 24-99 | Solvent-free | [3] |
| Co@g-C₃N₄ | Dehydrogenative Cyclization | 2-aminobenzyl alcohol and ketones | Good | Not Specified | [5] |
| γ-Fe₂O₃@Cu-LDH@Cysteine-Pd | Intramolecular Cyclization/Coupling | Phenylacetylene derivatives | 85-95 | 85 °C, Choline azide | [5] |
| IRMOF-3/PSTA/Cu | One-pot Multicomponent Reaction | Aniline derivatives, benzaldehyde, and phenylacetylene | 85-96 | 80 °C, CH₃CN | [5] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below.
Protocol 1: Friedländer Synthesis using a Reusable Nanocatalyst
This protocol describes the synthesis of polysubstituted quinolines using a magnetically separable nanocatalyst.[3]
Materials:
-
2-aminoaryl ketone (1 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
Fe₃O₄-supported ionic liquid nanocatalyst (0.02 g)
-
Ethanol (5 mL, if not solvent-free)
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone, α-methylene carbonyl compound, and the nanocatalyst.
-
If the reaction is not performed under solvent-free conditions, add ethanol.
-
Stir the reaction mixture at a predetermined temperature (e.g., 60-100 °C) for the required duration (e.g., 2 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, separate the magnetic catalyst using an external magnet. If non-magnetic, filter the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Wash the recovered catalyst with a solvent like ethanol, dry it, and it can be reused for subsequent reactions.
Protocol 2: Skraup Synthesis of Quinoline
This is a classic method for synthesizing the parent quinoline ring.[9]
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (oxidizing agent)
-
Ferrous sulfate (to moderate the reaction)
Procedure:
-
Heat a mixture of aniline and glycerol in the presence of concentrated sulfuric acid and an oxidizing agent like nitrobenzene.
-
The reaction is highly exothermic; ferrous sulfate is added to control the reaction rate.
-
The glycerol dehydrates in the presence of sulfuric acid to form acrolein.
-
Aniline undergoes a 1,4-addition to the acrolein.
-
The resulting intermediate undergoes acid-catalyzed ring closure to form 1,2-dihydroquinoline.
-
The 1,2-dihydroquinoline is then oxidized by nitrobenzene to yield quinoline.
Visualizations
The following diagrams illustrate key reaction mechanisms and experimental workflows.
Caption: Mechanism of the Friedländer Quinoline Synthesis.
Caption: Experimental Workflow for Nanocatalyst-mediated Synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 9. uop.edu.pk [uop.edu.pk]
Unveiling the Anticancer Potential of Novel Quinoline Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and targeted cancer therapies has led to the exploration of a diverse range of synthetic compounds. Among these, quinoline derivatives have emerged as a particularly promising class of molecules, demonstrating significant anticancer activity across various cancer types.[1][2] Their versatile scaffold allows for structural modifications that can modulate their biological activity, leading to the development of novel compounds with enhanced potency and selectivity.[3][4] This guide provides a comparative analysis of the anticancer activity of several novel quinoline compounds, supported by experimental data and detailed methodologies, to aid researchers in the ongoing development of next-generation cancer therapeutics.
Comparative Anticancer Activity of Novel Quinoline Derivatives
The cytotoxic effects of various novel quinoline compounds have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below. Lower IC50 values indicate greater potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | 1.38 | [5][6] |
| HCT-116 (Colon) | 5.34 | [5][6] | |
| MCF-7 (Breast) | 5.21 | [5][6] | |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline (55) | HL-60 (Leukemia) | 19.88 (µg/ml) | [1] |
| U937 (Leukemia) | 43.95 (µg/ml) | [1] | |
| 7-chloro-4-quinolinylhydrazone derivative (36) | SF-295 (CNS) | 0.314-4.65 (µg/cm³) | [1] |
| HCT-8 (Colon) | 0.314-4.65 (µg/cm³) | [1] | |
| HL-60 (Leukemia) | 0.314-4.65 (µg/cm³) | [1] | |
| Quinoline-Chalcone Hybrid (23) | Various Cancer Cell Lines | 0.009 - 0.016 | [7] |
| Podophyllotoxin-Quinolone-Chalcone Hybrid (62) | A-549 (Lung), A375 (Melanoma), MCF-7 (Breast), HT-29 (Colon), ACHN (Renal) | 2.2 - 15.4 | [7] |
| 4-anilinoquinoline derivative (14h) | Various Cancer Cell Lines | 0.0015 - 0.0039 | [8] |
| Quinoline-Indole derivative (34b) | Five Cancer Cell Lines | 0.002 - 0.011 | [8] |
Mechanisms of Anticancer Action
Novel quinoline compounds exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways involved in cancer cell proliferation, survival, and metastasis.[2][9]
Key Mechanisms of Action:
-
Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death, or apoptosis, in cancer cells.[9] This can occur through both intrinsic and extrinsic pathways, often involving the activation of caspases and the regulation of pro- and anti-apoptotic proteins.[9]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.[5][8]
-
Inhibition of Tubulin Polymerization: Some quinoline derivatives, particularly quinoline-chalcone hybrids, interfere with the formation of microtubules by binding to tubulin.[7][10] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.
-
Kinase Inhibition: Quinoline-based compounds have been developed as potent inhibitors of various kinases that are crucial for cancer cell signaling and growth, such as tyrosine kinases and Pim-1 kinase.[11][12]
-
Generation of Reactive Oxygen Species (ROS): Certain quinoline derivatives can induce the production of ROS within cancer cells, leading to oxidative stress and subsequent cell death.[5][6]
-
DNA Intercalation: Some quinoline analogues can insert themselves into the DNA of cancer cells, interfering with DNA replication and transcription processes.[12]
Below is a diagram illustrating a common signaling pathway affected by certain quinoline-chalcone derivatives, leading to apoptosis.
Caption: Signaling pathway of a quinoline-chalcone derivative inducing apoptosis.
Experimental Protocols
The evaluation of the anticancer activity of novel quinoline compounds relies on a suite of standardized in vitro and in vivo assays.
Cell Viability and Cytotoxicity Assays (MTT/MTS Assay)
These colorimetric assays are widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases convert a tetrazolium salt (MTT or MTS) into a colored formazan product. The amount of formazan produced is proportional to the number of living cells.[13]
-
Protocol Outline:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the novel quinoline compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: Add the MTT or MTS reagent to each well and incubate for a few hours.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
The following diagram illustrates the general workflow for a cell viability assay.
Caption: General workflow for a cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) to detect these early apoptotic cells. Propidium iodide (PI), a fluorescent nuclear stain, is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[13]
-
Protocol Outline:
-
Cell Treatment: Treat cancer cells with the quinoline compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[13]
-
Incubation: Incubate the cells in the dark at room temperature.[13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: A fluorescent dye, such as propidium iodide (PI), is used to stain the DNA of the cells. The amount of fluorescence is directly proportional to the amount of DNA. Flow cytometry is then used to measure the fluorescence intensity of a large population of cells, allowing for their categorization into different cell cycle phases.
-
Protocol Outline:
-
Cell Treatment: Expose cancer cells to the quinoline compound for a specific period.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.
-
Staining: Treat the cells with RNase to remove RNA and then stain the DNA with PI.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to generate a histogram representing the cell cycle distribution.
-
This guide provides a snapshot of the promising anticancer activities of novel quinoline compounds. The presented data and methodologies underscore the potential of this chemical scaffold in the development of new cancer therapies. Further research, including in vivo studies and detailed mechanistic investigations, will be crucial to translate these findings into clinical applications.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ijrpr.com [ijrpr.com]
- 10. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijmphs.com [ijmphs.com]
- 13. benchchem.com [benchchem.com]
The Versatile Scaffold: A Comparative Review of 2-Chloroquinoline-3-carbaldehydes in Synthetic and Medicinal Chemistry
A comprehensive analysis of the synthesis, reactivity, and biological applications of 2-chloroquinoline-3-carbaldehydes, offering a comparative perspective for researchers, scientists, and drug development professionals.
The quinoline nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities. Among these, 2-chloroquinoline-3-carbaldehydes have emerged as highly versatile building blocks for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Their unique structural features, possessing both a reactive aldehyde group and a labile chlorine atom, allow for a multitude of chemical transformations, leading to the generation of novel molecular entities with antimicrobial, anticancer, and anti-inflammatory properties. This guide provides an objective comparison of the performance of various 2-chloroquinoline-3-carbaldehyde derivatives, supported by experimental data, and details the key experimental protocols for their synthesis and biological evaluation.
Synthesis and Key Reactions
The most prevalent and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[1][2] This one-pot reaction typically involves the treatment of an appropriate acetanilide with the Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction proceeds through an electrophilic substitution followed by cyclization and chlorination to yield the desired product.
The reactivity of 2-chloroquinoline-3-carbaldehydes is characterized by the independent or concerted reactions of the aldehyde and chloro functionalities. The aldehyde group readily undergoes condensation reactions with various nucleophiles to form Schiff bases, chalcones, and other derivatives. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of substituents. These reactions have been extensively utilized to construct fused heterocyclic systems such as pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and pyrimido[4,5-b]quinolines.[3][4]
Comparative Biological Activities
Derivatives of 2-chloroquinoline-3-carbaldehydes have been extensively evaluated for their biological activities. The following sections present a comparative summary of their performance in key therapeutic areas.
Antimicrobial Activity
A significant number of studies have highlighted the potent antimicrobial effects of 2-chloroquinoline-3-carbaldehyde derivatives against a range of bacterial and fungal pathogens. The data below summarizes the minimum inhibitory concentrations (MICs) of selected derivatives compared to standard antimicrobial agents.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| Schiff base of 2-chloroquinoline-3-carbaldehyde | E. coli | 25-50 | Ciprofloxacin | <10 | [5] |
| Schiff base of 2-chloroquinoline-3-carbaldehyde | C. albicans | 25-50 | Fluconazole | - | [5] |
| 2-(Substituted)-amino-thiophenes | E. coli | - | - | - | [3] |
| 2-(Substituted)-amino-thiophenes | S. aureus | - | - | - | [3] |
| 2-(Substituted)-amino-thiophenes | A. niger | - | - | - | [3] |
Note: "-" indicates data not available in the provided search results.
Anticancer Activity
The anticancer potential of 2-chloroquinoline-3-carbaldehyde derivatives has been a major focus of research. Numerous compounds have demonstrated significant cytotoxicity against various cancer cell lines. The following table compares the half-maximal inhibitory concentration (IC₅₀) values of representative derivatives against doxorubicin, a commonly used chemotherapeutic agent.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Reference |
| Quinoline-3-carbaldehyde hydrazone 5e | DAN-G (Pancreatic) | 1.23 | Doxorubicin | - | [6] |
| Quinoline-3-carbaldehyde hydrazone 5e | LCLC-103H (Lung) | 1.49 | Doxorubicin | - | [6] |
| Quinoline-3-carbaldehyde hydrazone 5e | SISO (Cervical) | 1.35 | Doxorubicin | - | [6] |
| 2-Arylquinoline 13 | HeLa (Cervical) | 8.3 | Doxorubicin | - | [7] |
| 2-Arylquinoline 12 | PC3 (Prostate) | 31.37 | Doxorubicin | - | [7] |
| Pyridone 9a | Various | - | Doxorubicin | - | [8] |
| 1,2,4-Triazine 13 | Various | - | Doxorubicin | - | [8] |
Note: "-" indicates data not available in the provided search results. The anticancer activity is often mediated through the induction of apoptosis.
Anti-inflammatory Activity
Several 2-chloroquinoline-3-carbaldehyde derivatives have exhibited promising anti-inflammatory properties. The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate acute anti-inflammatory activity. The table below presents the percentage inhibition of edema by selected quinoline derivatives in comparison to the non-steroidal anti-inflammatory drug (NSAID) diclofenac.
| Compound/Derivative | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference Drug | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Azetidinone derivative 6a | - | Significant | Diclofenac | - | - | [9] |
| Azetidinone derivative 6b | - | Significant | Diclofenac | - | - | [9] |
| quinolin-2-one derivative 3g | 50 | 63.19 | Ibuprofen | - | - | [10] |
| 1-oxa-3,5-diaza-anthracen-6-one derivative 6d | 50 | 68.28 | Ibuprofen | - | - | [10] |
Note: "-" indicates data not available in the provided search results.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of research findings. The following sections provide methodologies for the synthesis of 2-chloroquinoline-3-carbaldehydes and the evaluation of their anticancer and anti-inflammatory activities.
Synthesis of 2-Chloroquinoline-3-carbaldehydes (Vilsmeier-Haack Reaction)[1][3][4]
Materials:
-
Substituted acetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the substituted acetanilide in DMF.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture at 60-90 °C for 4-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring.
-
A solid precipitate of 2-chloroquinoline-3-carbaldehyde will form.
-
Filter the precipitate, wash it thoroughly with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to obtain the purified compound.
In Vitro Anticancer Activity (MTT Assay)[13][14][15]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
2-Chloroquinoline-3-carbaldehyde derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)[10][11][16]
Materials:
-
Wistar albino rats (150-200 g)
-
Carrageenan solution (1% in normal saline)
-
2-Chloroquinoline-3-carbaldehyde derivatives
-
Standard drug (e.g., Diclofenac sodium)
-
Plethysmometer
Procedure:
-
Divide the rats into groups: a control group, a standard drug group, and test groups for different doses of the quinoline derivatives.
-
Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle only.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Conclusion
2-Chloroquinoline-3-carbaldehydes represent a highly valuable and versatile class of compounds in the realm of synthetic and medicinal chemistry. Their facile synthesis and the dual reactivity of the aldehyde and chloro groups provide a robust platform for the generation of diverse heterocyclic libraries. The derivatives have consistently demonstrated promising biological activities, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory research. The comparative data presented in this guide highlights the potential of these compounds as leads for the development of novel therapeutic agents. Further exploration of structure-activity relationships and optimization of the lead compounds are warranted to unlock their full therapeutic potential. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate new derivatives based on this remarkable scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. ijsr.net [ijsr.net]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde: A Comprehensive Guide
For Immediate Reference: Treat 2-chloro-5,7-dimethylquinoline-3-carbaldehyde as hazardous waste. Do not dispose of it down the drain or in regular solid waste.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure personal safety, environmental protection, and regulatory compliance.
Hazard Profile and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1][2][3] Due to its chemical structure as a chlorinated quinoline derivative, it should be handled with care, assuming potential for skin and eye irritation.[4][5] Adherence to stringent PPE protocols is mandatory during handling and disposal.
| Hazard Class | GHS Hazard Statements (Anticipated) | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | H302: Harmful if swallowed [1][2][3] | Gloves: Chemical-resistant gloves (e.g., nitrile). |
| Skin Corrosion/Irritation | H315: Causes skin irritation (Assumed) [5] | Protective Clothing: Lab coat or other protective garments to prevent skin contact. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation (Assumed) [5] | Eye Protection: Safety glasses with side shields or chemical safety goggles. |
| Respiratory Irritation | H335: May cause respiratory irritation (Assumed) [5] | Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. |
Operational Disposal Plan: A Step-by-Step Guide
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[4] In-lab chemical neutralization is not recommended due to the lack of validated protocols for this specific compound and the potential for hazardous reactions.
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste:
-
Collect pure this compound and any solid materials heavily contaminated with it in a dedicated, sealable, and chemically compatible container.
-
Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Liquid Waste:
-
For solutions containing this compound, use a dedicated, leak-proof, and sealable container compatible with all components of the solution.
-
Label the container as "Hazardous Waste" and list all chemical constituents with their approximate concentrations.
-
-
Contaminated Labware and Debris:
-
Disposable items such as gloves, pipette tips, and weighing paper that have come into contact with the compound should be collected in a separate, sealed plastic bag or container.
-
This container must also be clearly labeled as "Hazardous Waste: this compound Contaminated Debris".
-
Step 2: Temporary Storage
Store all waste containers in a designated satellite accumulation area while awaiting pickup.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Containment: It is highly recommended to use secondary containment, such as a larger, chemically resistant bin, to mitigate any potential leaks.
-
Container Integrity: Ensure all waste containers are kept tightly sealed when not in use.
Step 3: Final Disposal
-
Professional Disposal Service: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Documentation: Provide the disposal service with a complete and accurate inventory of the waste.
Caption: Workflow for the disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, prioritize personal safety and containment.
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before addressing the spill, don the required personal protective equipment as detailed in the table above.
-
Contain the Spill:
-
Solid Spills: Carefully sweep or scoop the material into a suitable container for disposal, minimizing dust generation.
-
Liquid Spills (Solutions): Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as contaminated debris for hazardous waste disposal.
-
Seek Medical Attention:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Ingestion: Seek immediate medical attention.
-
Caption: Logical steps for responding to a spill of this compound.
This procedural guide is based on established safety protocols for handling hazardous chemicals. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most accurate and comprehensive information.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde AldrichCPR 482639-32-7 [sigmaaldrich.com]
- 3. 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde | C12H10ClNO | CID 788657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
